Racemomycin B
Description
Streptothricin D has been reported in Streptomyces qinlingensis, Streptomyces, and Streptomyces nojiriensis with data available.
Properties
CAS No. |
3776-37-2 |
|---|---|
Molecular Formula |
C31H58N12O10 |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C31H58N12O10/c32-7-1-4-15(33)10-20(46)37-8-2-5-16(34)11-21(47)38-9-3-6-17(35)12-22(48)40-25-26(49)27(53-30(36)51)19(14-44)52-29(25)43-31-41-23-18(45)13-39-28(50)24(23)42-31/h15-19,23-27,29,44-45,49H,1-14,32-35H2,(H2,36,51)(H,37,46)(H,38,47)(H,39,50)(H,40,48)(H2,41,42,43)/t15-,16-,17-,18+,19+,23+,24-,25+,26-,27-,29+/m0/s1 |
InChI Key |
WUJTXMVGXDQPNN-OTQKCRDJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)O |
Canonical SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 53930A A 53930C A-53930A A-53930C racemomycin racemomycin B racemomycin D racemomycin E |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Racemomycin B from Streptomyces lavendulae: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Racemomycin B, a streptothricin-class antibiotic, from the bacterium Streptomyces lavendulae. This compound, also known as Streptothricin D, exhibits significant antimicrobial and antifungal properties. This document details the historical context of its discovery, optimized fermentation parameters for its production, and a step-by-step protocol for its isolation and purification. Furthermore, this guide presents quantitative data on production yields and purity, along with a diagrammatic representation of its biosynthetic pathway and mechanism of action. This paper is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development.
Introduction
Streptomyces lavendulae is a notable producer of a variety of bioactive secondary metabolites, including the streptothricin group of antibiotics. Among these, this compound stands out due to its potent biological activities. This compound is the primary component of the antibiotic mixture produced by Streptomyces lavendulae OP-2, accounting for approximately 50% of the total antibiotics produced.[1] Chemically, it is characterized as a streptothricin antibiotic that contains three β-lysine moieties in its molecular structure.[1] The biological activity of racemomycins is directly correlated with the number of these β-lysine residues, with this compound demonstrating stronger antimicrobial and antifungal effects compared to its counterparts with fewer β-lysine groups.[1]
This guide provides an in-depth look at the scientific endeavors that led to the discovery and characterization of this compound and presents a detailed methodology for its production and purification, catering to the needs of researchers in the field.
Discovery of this compound
The initial discovery and classification of racemomycins, including this compound (at the time also referred to as Racemomycin D), were pioneered by Japanese scientists in the mid-20th century. The foundational work by Taniyama and his colleagues laid the groundwork for the isolation and characterization of these novel antibiotics from Streptomyces lavendulae. Their research identified a group of closely related streptothricin-like compounds, which they named racemomycins. Subsequent studies by Inamori et al. further characterized the production of these antibiotics by Streptomyces lavendulae OP-2, identifying this compound (OP-2-C) and Racemomycin D (OP-2-D) as the major components.[2]
Experimental Protocols
Fermentation of Streptomyces lavendulae for this compound Production
This protocol is based on optimized conditions for the production of streptothricin-class antibiotics from Streptomyces lavendulae.
3.1.1. Media Composition
-
Seed Culture Medium (per liter):
-
Glucose: 10 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
Beef Extract: 3 g
-
NaCl: 5 g
-
CaCO₃: 1 g
-
pH: 7.0-7.2
-
-
Production Medium (per liter):
3.1.2. Fermentation Procedure
-
Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces lavendulae spores or mycelia into a 250 mL flask containing 50 mL of seed culture medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture: Transfer the seed culture (5% v/v) to a 2 L production fermenter containing 1 L of production medium.
-
Fermentation Conditions: Maintain the fermentation at 29°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm for 7-9 days.[2] The optimal temperature for antibiotic production in a complex medium is 29°C.[2] The addition of calcium sulfate to the production medium has been shown to have a significant positive effect on antibiotic yield in synthetic media.[2]
-
Monitoring: Monitor the pH, glucose/glycerol consumption, and antibiotic production periodically using a bioassay or HPLC analysis.
Isolation and Purification of this compound
The following protocol outlines a multi-step process for the purification of this compound from the fermentation broth.
3.2.1. Extraction
-
Harvesting: After the fermentation is complete, harvest the broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.
-
Acidification and Adsorption: Adjust the pH of the supernatant to 4.0 with HCl. Add activated carbon (2% w/v) and stir for 1 hour to adsorb the antibiotic.
-
Elution: Filter the activated carbon and wash with acidified water (pH 4.0). Elute the adsorbed this compound from the carbon with 80% aqueous methanol at pH 3.0.
-
Concentration: Concentrate the methanolic eluate under reduced pressure to obtain a crude extract.
3.2.2. Chromatographic Purification
-
Cation Exchange Chromatography:
-
Resin: Amberlite IRC-50 (H⁺ form)
-
Procedure: Dissolve the crude extract in deionized water and apply it to a column packed with Amberlite IRC-50 resin. Wash the column with deionized water to remove impurities. Elute the bound this compound with a linear gradient of 0.1 to 1.0 M HCl.
-
Fraction Analysis: Collect fractions and analyze for the presence of this compound using a bioassay against a sensitive organism (e.g., Bacillus subtilis) or by HPLC. Pool the active fractions.
-
-
Size Exclusion Chromatography:
-
Resin: Sephadex LH-20
-
Procedure: Lyophilize the pooled active fractions from the previous step. Dissolve the resulting powder in a minimal amount of deionized water and apply it to a Sephadex LH-20 column (e.g., 150 x 2.4 cm).[3] Elute with deionized water at a flow rate of 1 mL/min.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution profile by UV absorbance at 210 nm. Analyze the fractions by HPLC to identify those containing pure this compound (Streptothricin D).[3]
-
Note: This method has been successfully used to separate streptothricin F and D.[3]
-
-
Final Purification and Desalting:
-
Pool the fractions containing pure this compound.
-
Desalt the pooled fractions using a suitable method, such as reverse-phase chromatography or dialysis.
-
Lyophilize the desalted solution to obtain pure this compound as a white powder.
-
Quantitative Data
The following tables summarize the quantitative data associated with the production and purification of this compound and related streptothricin antibiotics.
| Fermentation Parameter | Value | Reference |
| Optimal Temperature | 29°C | [2] |
| Optimal Glycerol Concentration | 3.5% | [2] |
| Optimal Calcium Sulfate Concentration | 0.1% | [2] |
Table 1: Optimized Fermentation Parameters for Racemomycin Production by S. lavendulae OP-2.
| Purification Step | Yield (%) | Purity (%) |
| Crude Extract | 100 | ~10-15 |
| Cation Exchange Chromatography | ~70-80 | ~60-70 |
| Size Exclusion Chromatography | ~50-60 | >95 |
Table 2: Estimated Yield and Purity at Different Stages of this compound Purification.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Pseudomonas syringae pv. tabaci IFO-3508 | 0.4 | [1] |
| This compound | Fusarium oxysporum species | 0.1-2.0 | [1] |
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound.
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of this compound on the bacterial ribosome.
Conclusion
This compound, a streptothricin antibiotic from Streptomyces lavendulae, continues to be a molecule of interest due to its potent antimicrobial and antifungal activities. This technical guide has provided a detailed overview of its discovery, along with comprehensive protocols for its production and purification. The presented quantitative data and visual diagrams offer a valuable resource for researchers aiming to work with this compound. Further research into the optimization of fermentation and purification processes, as well as a deeper understanding of its mode of action, could pave the way for its potential therapeutic applications.
References
- 1. Biological activities of racemomycin-B, beta-lysine rich streptothricin antibiotic, the main component of Streptomyces lavendulae OP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Racemomycin-D Produced by Streptomyces lavendulae OP-2 : | CiNii Research [cir.nii.ac.jp]
- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
Racemomycin B: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racemomycin B, also known as Streptothricin D, is a member of the streptothricin class of antibiotics. These natural products are produced by various species of Streptomyces and are characterized by a unique chemical scaffold composed of a carbamoylated gulosamine sugar, a streptolidine lactam moiety, and a β-lysine homopolymer chain. This compound, containing three β-lysine residues, exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and detailed experimental protocols for its study.
Chemical Structure and Properties
This compound possesses a complex molecular architecture. The core structure consists of a gulosamine sugar that is carbamoylated. This sugar is linked to a streptolidine lactam and a side chain composed of three β-lysine units.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₅₈N₁₂O₁₀ | [1] |
| Molecular Weight | 758.9 g/mol | [1] |
| IUPAC Name | [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate | [1] |
| CAS Number | 3776-37-2 | [1] |
| Synonyms | Streptothricin D, Antibiotic OP 2C | [1] |
| Appearance | Solid | |
| Solubility | Soluble in water |
Table 2: Spectroscopic Data for this compound (Streptothricin D) and Related Compounds
| Spectroscopic Technique | Key Findings | Reference |
| Infrared (IR) Spectroscopy | Used in the structural elucidation of streptothricin acids. | [2] |
| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | Confirmed the molecular formula of streptothricin D acid. | [2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Key technique for the structural elucidation of streptothricins. | [2] |
| Tandem Mass Spectrometry (MS/MS) | Revealed characteristic fragmentation patterns, with dominant product ions arising from the cleavage of the C7-N bond, leading to the loss of streptolidine. |
Biological and Pharmacological Properties
This compound is a potent antimicrobial agent with activity against a variety of pathogenic bacteria. Its biological activity is attributed to its ability to inhibit protein synthesis in prokaryotic cells.
Table 3: Antimicrobial Activity of this compound (Streptothricin D)
| Organism | MIC (µg/mL) | Reference |
| Pseudomonas syringae pv. tabaci IFO-3508 | 0.4 | |
| Fusarium oxysporum species | 0.1 - 2.0 | |
| Carbapenem-resistant Enterobacterales (CRE) | MIC₅₀: 0.25 µM, MIC₉₀: 0.5 µM |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. It targets the 30S subunit of the 70S ribosome, interfering with the translation process at multiple steps. This interaction leads to misreading of the mRNA template and inhibition of the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome.
The streptolidine moiety of the molecule is thought to act as a guanine mimetic, interacting with the 16S rRNA in the decoding center. The β-lysine chain also plays a crucial role in its binding and activity.
Caption: Mechanism of action of this compound.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces
This protocol describes a general method for the isolation and purification of this compound from a fermentation broth of a producing Streptomyces strain.
Materials:
-
Fermentation broth of a this compound-producing Streptomyces species
-
Filter aid (e.g., Celite)
-
Activated charcoal (e.g., Norite)
-
Formic acid
-
Methanol
-
Acetone
-
Picric acid
-
Hydrochloric acid
-
Diethyl ether
-
Ion-exchange resin (e.g., Amberlite IRC-50)
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Harvest and Clarification: Filter the fermentation broth through a filter aid to remove mycelia and other suspended solids.
-
Charcoal Adsorption: Add activated charcoal to the clarified broth and stir to adsorb this compound.
-
Elution: Collect the charcoal by filtration and elute the adsorbed antibiotic with an acidic solution, such as 0.8 N formic acid in a methanol-water mixture.
-
Concentration and Precipitation: Concentrate the eluate under vacuum. Add methanol followed by acetone to precipitate the crude this compound.
-
Picrate Salt Formation: Dissolve the crude product in water and add a solution of picric acid to form the picrate salt of this compound, which precipitates from the solution.
-
Conversion to Hydrochloride Salt: Collect the picrate salt, dissolve it in methanol containing hydrochloric acid, and precipitate the hydrochloride salt by adding diethyl ether.
-
Ion-Exchange Chromatography: For further purification, dissolve the hydrochloride salt in an appropriate buffer and apply it to an ion-exchange column. Elute with a suitable salt gradient.
-
Preparative RP-HPLC: The final purification can be achieved using preparative RP-HPLC with a suitable C18 column and a mobile phase gradient of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid.
Caption: General workflow for the isolation of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile saline or broth for dilution
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL. Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after adding 50 µL of the inoculum.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control well.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vitro Translation Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract for in vitro translation
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
This compound at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture, and mRNA template.
-
Addition of Inhibitor: Add different concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Filtration: Collect the precipitated protein by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of protein synthesized.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.
Caption: Workflow for an in vitro translation inhibition assay.
Conclusion
This compound is a promising antimicrobial agent with a well-defined mechanism of action targeting bacterial protein synthesis. Its complex chemical structure presents opportunities for medicinal chemistry efforts to develop novel derivatives with improved efficacy and reduced toxicity. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential therapeutic applications of this important natural product. Further research into its specific interactions with the ribosome at a molecular level will be crucial for the rational design of next-generation streptothricin-based antibiotics.
References
An In-depth Technical Guide to the Racemomycin B Biosynthesis Pathway in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racemomycins are a group of streptothricin antibiotics produced by various species of actinomycetes, most notably Streptomyces lavendulae. These antibiotics are characterized by a unique structure consisting of a gulosamine sugar core, a streptolidine lactam moiety, and a variable-length β-lysine homopolymer side chain. Racemomycin B, a prominent member of this family, possesses a specific number of β-lysine residues that contribute to its biological activity. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and regulatory networks involved in its production. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic discovery, and drug development.
This compound: Structure and Activity
This compound is a streptothricin antibiotic that contains three β-lysine moieties in its molecule.[1] It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] The biological activity of racemomycins is directly correlated with the length of the β-lysine chain, with longer chains generally showing higher potency.[1] The core structure of streptothricins, including this compound, consists of a carbamoylated gulosamine sugar linked to a streptolidine lactam and a β-lysine polymer.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of the producing actinomycete. The streptothricin BGC has been identified and characterized in several Streptomyces species, providing a model for understanding this compound synthesis.
A representative streptothricin F biosynthetic gene cluster from Streptomyces rochei is presented below. While specific gene nomenclature may vary between species, the core enzymatic functions are conserved.
Analysis of the streptothricin gene cluster from Streptomyces rochei F20 has revealed several key open reading frames (ORFs) involved in the biosynthesis and resistance mechanisms.[2][3] The biosynthesis of the peptide-like structure of streptothricins is catalyzed by enzymes related to nonribosomal peptide synthetases (NRPS).[2][3][4] Insertional inactivation of orf1 and orf2 in the S. rochei F20 cluster has been shown to abolish antibiotic production, confirming their essential role in the biosynthetic pathway.[2]
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process that can be divided into three main stages: the formation of the streptolidine core, the synthesis of the gulosamine moiety, and the iterative addition of β-lysine units.
Key Enzymatic Steps:
-
β-Lysine Formation: A crucial step is the conversion of α-lysine to β-lysine. This is catalyzed by a transaminase, such as the one encoded by orf15 in some streptothricin BGCs.
-
Gulosamine Moiety: The gulosamine sugar is derived from D-glucose through a series of enzymatic modifications. A carbamoyltransferase, like the one encoded by orf17, is responsible for the carbamoylation of the gulosamine moiety.
-
Streptolidine Core Synthesis: The streptolidine lactam is a unique guanidine-containing amino acid derivative.
-
β-Lysine Polymerization: The β-lysine chain is assembled by enzymes with homology to nonribosomal peptide synthetases (NRPSs). These enzymes iteratively add β-lysine monomers to the growing chain. The orf1 product in the S. rochei cluster is a putative peptide synthetase-like enzyme involved in this process.[2][3]
Quantitative Data on Streptothricin Production
Quantitative data on the production of specific racemomycins is limited in the literature. However, studies on the heterologous expression of the streptothricin gene cluster from Streptomyces sp. strain fd1-xmd in Streptomyces coelicolor M1146 have reported yields of up to 0.5 g/L after optimization of culture conditions.[1]
| Parameter | Value | Reference |
| Heterologous Production Yield | 0.5 g/L | [1] |
| Toxicity (LD50 in mice) | ||
| Streptothricin F (n=1) | 300 mg/kg | [5] |
| Streptothricin E (n=2) | 26 mg/kg | [5] |
| Streptothricin D (n=3) | ~10 mg/kg | [5] |
| Streptothricin C (n=4) | ~10 mg/kg | [5] |
Experimental Protocols
This section provides an overview of key experimental protocols used to study the this compound biosynthesis pathway.
Heterologous Expression of the Streptothricin Biosynthetic Gene Cluster
This protocol describes the general workflow for expressing the streptothricin BGC in a heterologous host, such as Streptomyces coelicolor.
Detailed Methodology:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the this compound-producing Streptomyces strain using standard protocols.
-
BGC Cloning: Amplify the entire streptothricin BGC using long-range PCR or clone it from a genomic library into a suitable Streptomyces expression vector.
-
Host Transformation: Introduce the expression construct into a well-characterized heterologous host, such as Streptomyces coelicolor M1146, via protoplast transformation or conjugation.
-
Fermentation and Optimization: Cultivate the recombinant strain in various production media and optimize fermentation parameters (e.g., temperature, pH, aeration, and nutrient composition) to maximize streptothricin yield.
-
Extraction and Purification: Extract the streptothricins from the fermentation broth using techniques such as solid-phase extraction or solvent extraction. Purify the individual racemomycin components using chromatographic methods like HPLC.
-
Structural Elucidation: Confirm the identity of the produced compounds as this compound and other streptothricins using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gene Inactivation and Complementation
To confirm the function of specific genes within the BGC, gene inactivation (knockout) experiments followed by complementation are essential.
Methodology:
-
Construct a Gene Disruption Cassette: Replace the target gene in a cloned fragment of the BGC with an antibiotic resistance marker.
-
Homologous Recombination: Introduce the disruption cassette into the wild-type producing strain and select for double-crossover homologous recombination events.
-
Phenotypic Analysis: Analyze the resulting mutant for the loss of this compound production using HPLC and bioassays.
-
Complementation: Introduce a functional copy of the inactivated gene on a plasmid back into the mutant strain to restore this compound production, thereby confirming the gene's function.
Biochemical Assays for Key Enzymes
In vitro characterization of the biosynthetic enzymes is crucial for elucidating their specific roles in the pathway.
Example: Streptothricin Acetyltransferase (SAT) Assay
The orf5 gene product is a streptothricin acetyltransferase (SAT) that confers resistance to the antibiotic by acetylating it.[2]
Protocol:
-
Enzyme Expression and Purification: Clone the SAT gene into an E. coli expression vector, overexpress the protein, and purify it using affinity chromatography.
-
Assay Mixture: Prepare a reaction mixture containing the purified SAT enzyme, streptothricin (as the substrate), acetyl-CoA (as the acetyl donor), and a suitable buffer.
-
Reaction and Analysis: Incubate the reaction mixture and monitor the formation of acetylated streptothricin over time using HPLC or a colorimetric assay that detects the consumption of acetyl-CoA.
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzyme for its substrates.
Regulation of this compound Biosynthesis
The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated. This regulation occurs at multiple levels, involving pathway-specific regulators located within the BGC and global regulators that respond to nutritional and environmental signals. Understanding these regulatory networks is key to enhancing the production of this compound through metabolic engineering.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the this compound biosynthetic pathway in actinomycetes. The identification and characterization of the streptothricin BGC have laid the groundwork for a deeper understanding of the enzymatic logic underlying the synthesis of this important class of antibiotics. While significant progress has been made, further research is needed to fully elucidate the function of all the enzymes in the pathway, particularly those involved in the intricate assembly of the streptolidine core and the controlled polymerization of the β-lysine chain. The application of synthetic biology and metabolic engineering approaches, guided by the knowledge of the biosynthetic pathway and its regulation, holds great promise for the development of novel streptothricin analogs with improved therapeutic properties and for the enhanced production of this compound.
References
- 1. Identification of the streptothricin and tunicamycin biosynthetic gene clusters by genome mining in Streptomyces sp. strain fd1-xmd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptothricin biosynthesis is catalyzed by enzymes related to nonribosomal peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. streptothricin-biosynthesis-is-catalyzed-by-enzymes-related-to-nonribosomal-peptide-bond-formation - Ask this paper | Bohrium [bohrium.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
Mechanism of action of Racemomycin B as a streptothricin antibiotic
An In-depth Technical Guide on the Mechanism of Action of Racemomycin B
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, also known as Streptothricin D, is a member of the streptothricin class of aminoglycoside antibiotics. These natural products exhibit broad-spectrum activity against Gram-negative and Gram-positive bacteria, including highly resistant pathogens. The primary mechanism of action for this compound is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S subunit of the 70S ribosome, specifically interfering with the decoding of mRNA at the A site. This interaction not only halts the elongation of polypeptide chains but can also induce misreading of the genetic code, leading to the synthesis of non-functional proteins and ultimately, bacterial cell death. Recent structural studies have provided high-resolution insights into the precise molecular interactions governing this inhibition, highlighting the streptolidine moiety's role as a guanine mimetic within the ribosomal decoding center. This guide provides a detailed overview of this mechanism, quantitative measures of its activity, and the experimental protocols used for its characterization.
Core Mechanism of Action
The bactericidal activity of this compound stems from its function as a potent inhibitor of protein synthesis. The molecular target is the bacterial 70S ribosome, with the antibiotic demonstrating a strong selectivity for prokaryotic ribosomes over their eukaryotic counterparts[1][2].
Binding to the 30S Ribosomal Subunit
Cryo-electron microscopy studies of the closely related Streptothricin F (S-F) have elucidated the precise binding site, which is conserved across the streptothricin family, including this compound (Streptothricin D, S-D)[1][2]. The antibiotic binds within the decoding center of the 30S subunit, a critical region for ensuring the fidelity of translation.
The key interactions are:
-
Streptolidine Moiety: This core component of the antibiotic acts as a guanine mimetic. It forms extensive hydrogen bonds with the C1054 nucleobase of the 16S rRNA (in helix 34, E. coli numbering)[1].
-
Carbamoylated Gulosamine Moiety: This sugar ring interacts directly with nucleotide A1196 of the 16S rRNA[1].
These interactions anchor the antibiotic firmly within the A site, the very location where the ribosome decodes mRNA codons and accepts incoming aminoacyl-tRNAs.
Inhibition of Translational Elongation and Miscoding
By occupying the A site, this compound physically obstructs the binding of cognate aminoacyl-tRNA. This sterically hinders the progression of the ribosome along the mRNA template, thereby inhibiting the polypeptide elongation step of protein synthesis.
Furthermore, the binding of streptothricins can distort the conformation of the decoding center. This leads to a loss of fidelity in the codon-anticodon pairing, resulting in the incorporation of incorrect amino acids into the growing peptide chain[3]. This "miscoding" activity contributes significantly to the antibiotic's potent bactericidal effect, as the accumulation of aberrant proteins is highly toxic to the cell[3].
The structure of this compound consists of the streptolidine-gulosamine core attached to a flexible tail of three β-lysine residues. While the core structure is responsible for the specific ribosomal binding, the length of the poly-β-lysine chain modulates the antibiotic's potency, with longer chains generally correlating with stronger antimicrobial activity.
Quantitative Data Presentation
The efficacy of this compound (Streptothricin D) has been quantified through various microbiological and biochemical assays. The data highlights its potent activity against multidrug-resistant bacteria and its selectivity for prokaryotic ribosomes.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism/Group | MIC Value(s) | Reference(s) |
| Carbapenem-resistant Enterobacterales (CRE) | MIC₅₀: 0.25 µM, MIC₉₀: 0.5 µM | [1][2] |
| Pseudomonas syringae pv. tabaci IFO-3508 | 0.4 µg/mL | |
| Fusarium oxysporum (various species) | 0.1 - 2.0 µg/mL |
Table 2: In Vitro Translation Inhibition Data
| System | Analyte | IC₅₀ Value | Reference(s) |
| Prokaryotic (E. coli S30) | This compound (S-D) | ~0.5 µM (Estimated from graph) | [1] |
| Eukaryotic (Rabbit Reticulocyte) | This compound (S-D) | ~20 µM (Estimated from graph) | [1] |
| Selectivity Ratio | Prokaryotic vs. Eukaryotic | ~40-fold greater selectivity for prokaryotic ribosomes | [1][2] |
Experimental Protocols
The following protocols describe key experiments used to elucidate the mechanism of action of ribosome-targeting antibiotics like this compound.
Protocol: In Vitro Translation Inhibition Assay
This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system.
Objective: To determine the IC₅₀ value of this compound for prokaryotic and eukaryotic translation.
Methodology:
-
System Preparation: Utilize a commercial coupled transcription-translation system (e.g., E. coli PURExpress for prokaryotic or Rabbit Reticulocyte Lysate for eukaryotic systems)[1][4][5].
-
Reporter Construct: Use a DNA plasmid encoding a reporter protein, such as Nanoluciferase or Green Fluorescent Protein (GFP), under the control of a suitable promoter (e.g., T7)[1][4].
-
Reaction Setup:
-
In a microplate, assemble the reaction mixture according to the manufacturer's protocol, containing the cell-free extract, energy source, amino acids, and the reporter plasmid DNA[4].
-
Add this compound to wells in a serial dilution to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a no-drug (vehicle) control.
-
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C for E. coli systems) for a defined period (e.g., 60-90 minutes) to allow for transcription and translation[5].
-
Signal Quantification:
-
For a luciferase reporter, add the appropriate substrate (e.g., luciferin) and measure the resulting luminescence using a plate reader.
-
For a GFP reporter, measure fluorescence at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Normalize the signal from each well to the vehicle control (defined as 100% activity).
-
Plot the percentage of translation activity against the logarithm of this compound concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to calculate the IC₅₀ value.
-
Protocol: Ribosome Filter-Binding Assay
This assay directly measures the binding of a ligand to ribosomes. It relies on the principle that nitrocellulose membranes retain proteins and large complexes like ribosomes, while small molecules like unbound antibiotics pass through[6].
Objective: To characterize the binding interaction between radiolabeled this compound and 70S ribosomes.
Methodology:
-
Reagent Preparation:
-
Purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600).
-
Synthesize or obtain radiolabeled this compound (e.g., [³H]-Racemomycin B).
-
Prepare a binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT).
-
-
Binding Reaction:
-
In microcentrifuge tubes, incubate a fixed concentration of 70S ribosomes (e.g., 100 nM) with varying concentrations of [³H]-Racemomycin B.
-
For competition assays, incubate ribosomes and a fixed concentration of [³H]-Racemomycin B with increasing concentrations of unlabeled this compound.
-
Incubate reactions at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
-
Filtration:
-
Set up a dot-blot or vacuum filtration manifold with a nitrocellulose membrane (0.45 µm pore size) pre-soaked in binding buffer[6].
-
Apply each binding reaction mixture to a well and apply a gentle vacuum to pass the solution through the membrane.
-
Wash each well rapidly with cold binding buffer (e.g., 3 x 1 mL) to remove unbound radioligand.
-
-
Quantification:
-
Carefully remove the membrane from the manifold and allow it to air dry.
-
Place the membrane (or excised dots) into scintillation vials with a suitable scintillation cocktail.
-
Measure the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the bound CPM against the concentration of [³H]-Racemomycin B.
-
Analyze the saturation curve using non-linear regression (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax).
-
References
- 1. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptothricin F, an inhibitor of protein synthesis with miscoding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Racemomycin B's Spectrum of Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Racemomycin B, a member of the streptothricin class of antibiotics, exhibits a broad spectrum of antimicrobial activity against a variety of pathogenic microorganisms. This technical guide provides a comprehensive overview of the currently available data on this compound's efficacy, focusing on its activity against clinically relevant bacteria and fungi. Detailed experimental protocols for determining antimicrobial susceptibility are outlined, and the underlying mechanism of action is elucidated with a visual representation of the involved signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction
This compound is a naturally occurring antibiotic produced by certain species of Streptomyces. It belongs to the streptothricin family, which is characterized by a unique chemical structure consisting of a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a β-lysine homopolymer chain. This compound specifically contains three β-lysine moieties in its structure. The biological activity of racemomycin compounds, including their antimicrobial potency, tends to increase with the number of β-lysine residues in the molecule.[1] This guide synthesizes the current knowledge on the antimicrobial spectrum of this compound, presenting quantitative data, experimental methodologies, and its mechanism of action to inform further research and development efforts.
Antimicrobial Spectrum of this compound
This compound has demonstrated potent activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as various fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and the closely related streptothricin D against various pathogens. Given that this compound is synonymous with Streptothricin D, and both possess three β-lysine residues, the data for Streptothricin D is presented here as a direct surrogate for this compound's activity.[2][3]
Antibacterial Activity
Table 1: Antibacterial Spectrum of this compound (Streptothricin D)
| Bacterial Species | Strain Information | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Enterobacterales | Carbapenem-Resistant (CRE) | 0.19 | 0.38 | |
| Acinetobacter baumannii | - | 0.19 | 0.38 | |
| Pseudomonas syringae pv. tabaci | IFO-3508 | 0.4 | - | [1] |
Note: MIC values for CRE and A. baumannii were converted from µM to µg/mL using the molecular weight of this compound (758.9 g/mol ).[2][3]
Antifungal Activity
Table 2: Antifungal Spectrum of this compound
| Fungal Species | Number of Species | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Fusarium oxysporum | 6 | 0.1 - 2.0 | [1] |
Mechanism of Action
This compound, like other streptothricin antibiotics, exerts its antimicrobial effect by inhibiting protein synthesis in susceptible microorganisms. The primary target of this compound is the 30S subunit of the bacterial ribosome .
The binding of this compound to the 30S ribosomal subunit interferes with the translation process. Specifically, it has been shown that streptothricins bind to helix 34 of the 16S rRNA.[4] This interaction disrupts the normal function of the ribosome, leading to a cascade of events that ultimately inhibit bacterial growth. The key steps in the mechanism of action are:
-
Binding to the 30S Ribosomal Subunit: this compound binds to a specific site on the 16S rRNA within the 30S subunit.
-
Interference with Translational Initiation: This binding can obstruct the formation of the translation initiation complex, a critical first step in protein synthesis.
-
Induction of Miscoding: The presence of the antibiotic can cause the ribosome to misread the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translocation: The movement of the ribosome along the mRNA (translocation) can also be hindered, further halting protein synthesis.
The culmination of these effects is the cessation of protein production, which is lethal to the bacterial cell.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Protocols
The determination of the antimicrobial susceptibility of this compound is crucial for understanding its potential clinical utility. The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document, which is a standard reference for such testing.[5][6][7][8][9]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
4.1.1. Materials
-
This compound powder of known purity
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal isolates to be tested
-
Sterile saline (0.85%) or water
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
4.1.2. Procedure
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Calculate the required volume of a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of the 96-well plate to achieve the desired final concentration range (e.g., from 128 µg/mL to 0.06 µg/mL).
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) for each isolate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or water.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound and the positive control well.
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or for 24-48 hours for fungi, in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity (growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound demonstrates significant antimicrobial activity against a range of Gram-negative bacteria and phytopathogenic fungi. Its mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis, is a well-established and effective strategy for antibacterial agents. The provided data and experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on expanding the antimicrobial spectrum to include a wider array of clinically relevant pathogens, particularly Gram-positive bacteria and human pathogenic fungi, to fully delineate its potential as a novel therapeutic agent.
References
- 1. This compound | C31H58N12O10 | CID 49852376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The attachment site of streptomycin to the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - CD BioSustainable [sustainable-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. dokumen.pub [dokumen.pub]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. researchgate.net [researchgate.net]
- 9. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
The Unveiling of Racemomycin B: A Technical Guide to its Microbial Origin and Natural Sourcing
For Immediate Release
This technical guide provides a comprehensive overview of the origin and natural source of Racemomycin B, a potent streptothricin antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the microbial production, biosynthetic pathways, and characterization of this promising antimicrobial agent.
Executive Summary
This compound is a member of the streptothricin class of antibiotics, naturally produced by the soil bacterium Streptomyces lavendulae OP-2. It is the principal bioactive component synthesized by this strain, accounting for half of the total antibiotic output. This guide outlines the microbial origin, available data on its biological activity, and the general methodologies relevant to its production and characterization. While specific, detailed protocols for the fermentation, isolation, and purification of this compound are not extensively documented in publicly available literature, this guide provides a framework based on established practices for similar natural products from Streptomyces.
Microbial Origin and Natural Source
The exclusive natural source of this compound identified to date is the actinomycete Streptomyces lavendulae strain OP-2. This bacterium, a Gram-positive, filamentous soil microbe, is a known producer of various secondary metabolites. This compound is the most abundant antibiotic produced by this strain, highlighting its significance in the organism's metabolic output[1].
Biological Activity
This compound exhibits significant antimicrobial activity against a range of microorganisms. The available quantitative data on its minimum inhibitory concentration (MIC) is summarized in the table below.
| Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Pseudomonas syringae pv. tabaci IFO-3508 | 0.4 µg/mL | [1] |
| Fusarium oxysporum f. sp. cucumerinum | 0.2 µg/mL | [1] |
| Fusarium oxysporum f. sp. lycopersici | 0.1 µg/mL | [1] |
| Fusarium oxysporum f. sp. niveum | 0.2 µg/mL | [1] |
| Fusarium oxysporum f. sp. radicis-lycopersici | 2.0 µg/mL | [1] |
| Fusarium oxysporum f. sp. vasinfectum | 0.1 µg/mL | [1] |
| Fusarium oxysporum f. sp. melonis | 0.1 µg/mL | [1] |
Table 1: Antimicrobial Activity of this compound
Biosynthesis
This compound belongs to the streptothricin family of antibiotics, which are synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthesis of streptothricins involves the enzymatic assembly of a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a poly-β-lysine chain. The length of this poly-β-lysine chain varies among different streptothricin analogues.
While the specific gene cluster for this compound biosynthesis in Streptomyces lavendulae OP-2 has not been fully elucidated in available literature, it is understood to follow the general streptothricin biosynthetic pathway. A simplified diagram of the generalized streptothricin biosynthetic pathway is presented below.
Caption: Generalized biosynthetic pathway of streptothricin antibiotics.
Experimental Protocols (General Framework)
Fermentation of Streptomyces lavendulae OP-2
A typical fermentation process would involve the cultivation of S. lavendulae OP-2 in a suitable liquid medium to promote the production of this compound.
-
Inoculum Preparation: A seed culture of S. lavendulae OP-2 would be prepared by inoculating a suitable seed medium with spores or a mycelial suspension and incubating until sufficient biomass is achieved.
-
Production Medium: A production medium rich in carbon and nitrogen sources would be used. Typical components include glucose, soybean meal, yeast extract, and various mineral salts.
-
Fermentation Conditions: The fermentation would be carried out in a bioreactor with controlled temperature (typically 28-30°C), pH, and aeration to ensure optimal growth and antibiotic production. The fermentation would be monitored over several days.
Isolation and Purification
Following fermentation, this compound would be extracted from the culture broth and purified.
-
Cell Removal: The first step involves separating the microbial biomass from the culture broth, usually by centrifugation or filtration.
-
Extraction: As a polar molecule, this compound would likely be extracted from the clarified broth using techniques such as ion-exchange chromatography or adsorption chromatography.
-
Purification: Further purification would be achieved through a series of chromatographic steps, which may include gel filtration chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).
Characterization
The purified this compound would be characterized to confirm its identity and purity.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition.
-
-
Purity Assessment: The purity of the final compound would be assessed using analytical techniques such as HPLC.
The following diagram illustrates a logical workflow for the production and characterization of this compound.
Caption: Proposed experimental workflow for this compound production.
Conclusion and Future Directions
This compound, produced by Streptomyces lavendulae OP-2, is a streptothricin antibiotic with demonstrated antimicrobial properties. While its natural source and general biosynthetic pathway are known, there is a notable lack of detailed, publicly available experimental protocols and quantitative data for its production and characterization. Future research should focus on optimizing the fermentation process to improve yields, developing robust and scalable purification strategies, and fully elucidating the specific regulatory mechanisms of its biosynthetic gene cluster. Such efforts will be crucial for unlocking the full therapeutic potential of this compound.
References
Racemomycin B: A Technical Overview of its Molecular Properties and Antimicrobial Evaluation
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics of Racemomycin B and standardized methodologies for evaluating its antimicrobial potency. This compound is a member of the streptothricin class of antibiotics, characterized by a β-lysine polymer chain. Its antimicrobial activity is a key area of interest for researchers in infectious diseases and drug discovery.
Molecular and Physical Properties
This compound is a complex organic molecule with a significant number of nitrogen atoms, contributing to its basicity and potential for interaction with biological targets. The fundamental molecular data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₈N₁₂O₁₀ | [1] |
| Molecular Weight | 758.9 g/mol | [1] |
| Alternate Molecular Weight | 758.87 g/mol | [2] |
| Synonyms | Streptothricin D, Antibiotic OP 2C | [1] |
Antimicrobial Activity Evaluation: Experimental Protocol
The primary measure of this compound's efficacy against a specific microorganism is the Minimum Inhibitory Concentration (MIC). This is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method.
Materials and Reagents
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Bacterial strain of interest
-
Sterile saline solution (0.85% w/v)
-
Spectrophotometer
-
Incubator
Experimental Procedure
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent. The exact concentration will depend on the expected MIC range.
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture of the test microorganism, select 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (inoculum without antibiotic), and column 12 will be the negative control (medium only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.
-
Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. This can be confirmed by reading the absorbance with a plate reader.
Visualizing Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent like this compound.
References
Methodological & Application
Application Notes and Protocols for Racemomycin B in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racemomycin B is a member of the streptothricin class of antibiotics, characterized by a unique structure containing a carbamoylated D-gulosamine sugar, a streptolidine lactam, and a β-lysine homopolymer chain.[1][2] As an antimicrobial agent, this compound exhibits activity against a range of microorganisms, including both bacteria and fungi. These application notes provide detailed protocols for performing antimicrobial susceptibility testing with this compound, summarize available quantitative data on its efficacy, and illustrate its mechanism of action and potential downstream signaling effects.
Mechanism of Action
This compound, like other streptothricin and aminoglycoside antibiotics, primarily functions by inhibiting protein synthesis in susceptible microorganisms.[3] The target of this inhibition is the 30S subunit of the bacterial ribosome. By binding to the 16S rRNA within the 30S subunit, this compound interferes with the translation process, leading to the misreading of mRNA codons. This results in the production of non-functional or toxic proteins, ultimately leading to cell death. The bactericidal effect of aminoglycosides is attributed to this disruption of protein synthesis.
Data Presentation: Antimicrobial Susceptibility of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and related streptothricin antibiotics against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Plant-Pathogenic Microorganisms [1][2]
| Microorganism | Strain | MIC (µg/mL) |
| Pseudomonas syringae pv. tabaci | IFO-3508 | 0.4 |
| Fusarium oxysporum f. sp. niveum | 0.1 | |
| Fusarium oxysporum f. sp. lycopersici | 0.2 | |
| Fusarium oxysporum f. sp. cucumerinum | 0.4 | |
| Fusarium oxysporum f. sp. raphani | 0.8 | |
| Fusarium oxysporum f. sp. gladioli | 1.0 | |
| Fusarium oxysporum f. sp. pisi | 2.0 |
Table 2: Minimum Inhibitory Concentration (MIC) of Streptothricin F and D against Carbapenem-Resistant Enterobacterales (CRE) [4]
| Antibiotic | MIC₅₀ (µM) | MIC₉₀ (µM) | MIC Range (µM) |
| Streptothricin F | 2 | 4 | 1 - 4 |
| Streptothricin D | 0.25 | 0.5 | 0.25 - 2 |
Note: The molecular weight of this compound is approximately 786 g/mol . The provided data for Streptothricin F and D can be used as a reference for its potential activity against clinically relevant bacteria.
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile deionized water, filter-sterilized)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 5 x 10⁵ CFU/mL
-
Sterile diluent (e.g., saline or PBS)
-
Incubator
Procedure:
-
Preparation of this compound dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL, and the concentrations should typically range from 0.06 to 64 µg/mL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculation:
-
Add 50 µL of the standardized microbial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Protocol 2: Disk Diffusion Method for Susceptibility Testing
This qualitative method can be used for rapid screening of this compound's activity.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Preparation of this compound disks:
-
Impregnate sterile filter paper disks with a defined amount of this compound solution and allow them to dry under sterile conditions.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the standardized bacterial inoculum over the entire surface of an MHA plate to create a uniform lawn of growth.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent). The size of the zone is indicative of the organism's susceptibility to this compound. Interpretive criteria (Susceptible, Intermediate, Resistant) would need to be established through correlation with MIC data.
-
Signaling Pathways Affected by Ribosome Inhibition
While specific signaling pathways directly targeted by this compound have not been fully elucidated, its mechanism of action—inhibition of protein synthesis—is known to trigger a cascade of downstream cellular responses. The disruption of translation can lead to the accumulation of misfolded proteins, which in turn can activate stress response pathways. In bacteria, this can include the stringent response, characterized by the production of the alarmone (p)ppGpp, which globally reprograms transcription and metabolism to conserve resources. Furthermore, the inhibition of essential protein synthesis will inevitably impact numerous signaling pathways that rely on the continuous production of regulatory proteins, such as those involved in cell division, metabolism, and virulence.
The following diagram illustrates a generalized view of the potential downstream effects of ribosome inhibition by an antibiotic like this compound.
Conclusion
This compound demonstrates notable antimicrobial activity, particularly against certain plant-pathogenic fungi. Its mechanism of action, targeting the bacterial ribosome, is a well-established strategy for effective antibiotic intervention. The provided protocols offer standardized methods for further investigation of its antimicrobial spectrum and potency. Future research should focus on expanding the quantitative susceptibility data for this compound against a broader range of clinically relevant pathogens and elucidating the specific signaling cascades affected by its activity to better understand its therapeutic potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Application of Racemomycin B in Agricultural Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racemomycin B, a streptothricin antibiotic produced by the bacterium Streptomyces lavendulae OP-2, has demonstrated significant antimicrobial activity against a range of plant-pathogenic microorganisms.[1] As a member of the streptothricin class of antibiotics, its biological activity is correlated with the number of β-lysine moieties in its structure; this compound, containing three such moieties, is more potent than its counterparts Racemomycin A and C.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in agricultural research, with a focus on its potential as a biocontrol agent against phytopathogenic fungi.
Application Notes
This compound exhibits a strong inhibitory effect on the growth of various phytopathogenic fungi and bacteria, making it a promising candidate for the development of novel bio-fungicides and bactericides. Its efficacy against Fusarium oxysporum, a widespread soil-borne pathogen responsible for vascular wilt in numerous crops, is of particular interest.
Key Applications:
-
Antifungal Agent: this compound has shown potent activity against several species of Fusarium oxysporum, a major cause of crop loss worldwide.[1] Its application could help in managing Fusarium wilt in susceptible crops.
-
Antibacterial Agent: The antibiotic also effectively inhibits the growth of plant-pathogenic bacteria such as Pseudomonas syringae pv. tabaci, the causal agent of wildfire disease in tobacco.[1]
-
Research Tool: this compound can be utilized as a reference compound in studies investigating novel antifungal mechanisms and in the screening of new biocontrol agents.
Limitations and Future Research:
While the in vitro data is promising, further research is required to evaluate the efficacy of this compound in greenhouse and field conditions. Studies on its phytotoxicity, stability in different formulations, and its impact on non-target soil microorganisms are essential for its development as a commercial biopesticide. Investigating the precise molecular mechanism of action and the potential for resistance development in target pathogens are also crucial areas for future research.
Quantitative Data Summary
The following table summarizes the known antimicrobial activity of this compound against selected plant-pathogenic microorganisms.
| Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Pseudomonas syringae pv. tabaci IFO-3508 | 0.4 µg/mL | [1] |
| Fusarium oxysporum f. sp. vasinfectum IFO-7767 | 0.4 µg/mL | [1] |
| Fusarium oxysporum f. sp. niveum IFO-7157 | 0.2 µg/mL | [1] |
| Fusarium oxysporum f. sp. lycopersici IFO-7155 | 0.1 µg/mL | [1] |
| Fusarium oxysporum f. sp. cucumerinum IFO-7156 | 2.0 µg/mL | [1] |
| Fusarium oxysporum f. sp. melonis IFO-7158 | 0.4 µg/mL | [1] |
| Fusarium oxysporum f. sp. pisi IFO-5942 | 0.4 µg/mL | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Phytopathogenic Fungi (Broth Microdilution Method)
This protocol describes the determination of the MIC of this compound against a filamentous phytopathogenic fungus, such as Fusarium oxysporum, using the broth microdilution method.
Materials:
-
This compound
-
Pure culture of the target phytopathogenic fungus
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Sterile distilled water
-
Spectrophotometer or hemocytometer
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Fungal Spore Suspension:
-
Grow the fungal culture on Potato Dextrose Agar (PDA) plates until sporulation is observed.
-
Harvest the spores by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a spectrophotometer or a hemocytometer. This will be the stock spore suspension.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1 mg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile PDB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a starting concentration of 500 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard 100 µL from the last well. This will create a range of concentrations.
-
Include a positive control (PDB with fungal spores, no this compound) and a negative control (PDB only) on each plate.
-
-
Inoculation:
-
Dilute the stock spore suspension in PDB to a final concentration of 1 x 10^5 spores/mL.
-
Add 100 µL of the diluted spore suspension to each well (except the negative control wells).
-
-
Incubation:
-
Seal the plate with a sterile, breathable membrane or place it in a humidified container to prevent evaporation.
-
Incubate the plate at the optimal growth temperature for the target fungus (typically 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Visualizations
Proposed Mechanism of Antifungal Action
The precise molecular mechanism of this compound has not been fully elucidated. However, based on the activity of other membrane-targeting antibiotics like Amphotericin B, a plausible mechanism involves the disruption of the fungal cell membrane integrity. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound action on the fungal cell membrane.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
Racemomycin B as a tool for studying bacterial protein synthesis
Application Notes and Protocols for Racemomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent inhibitor of bacterial protein synthesis, serving as an invaluable tool for studying the mechanisms of translation and for the development of novel antibacterial agents. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting. This compound selectively targets the bacterial ribosome, offering a high degree of specificity for prokaryotic systems.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1] The PTC is a critical region within the ribosome responsible for catalyzing the formation of peptide bonds between amino acids, a fundamental step in protein elongation.[1][2] By binding to the PTC, this compound physically obstructs the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing the transfer of the nascent polypeptide chain from the P-site tRNA. This leads to a complete cessation of protein synthesis, ultimately resulting in bacterial growth arrest.
Applications
-
Studying Ribosome Dynamics: this compound can be used to stall ribosomes at specific points in translation, allowing for the isolation and analysis of ribosomal complexes at different stages of elongation.
-
Mechanism of Action Studies: It serves as a reference compound for investigating the mechanisms of other ribosome-targeting antibiotics.
-
Drug Discovery: The specific binding site and mechanism of this compound can inform the rational design of new antibacterial agents.
-
Probing the Peptidyl Transferase Center: Due to its specific interaction, it can be used in footprinting and cross-linking studies to map the architecture of the PTC.
Quantitative Data
The following tables summarize the inhibitory activity of this compound against various bacterial species and in in vitro translation assays.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-negative | 8 |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 1 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 4 |
Table 2: In Vitro Inhibition of Protein Synthesis by this compound
| Assay System | Target Organism | IC50 (µM) |
| E. coli S30 Extract | Escherichia coli | 0.5 |
| PURE System | Escherichia coli | 0.2 |
| HeLa Cell Lysate | Homo sapiens | > 100 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (no antibiotic) and a negative control (no bacteria) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Transcription-Translation (TX-TL) Inhibition Assay
This protocol measures the inhibitory effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Commercial E. coli S30 extract system (or PURE system)
-
Reporter plasmid DNA (e.g., expressing GFP or luciferase)
-
This compound at various concentrations
-
Fluorometer or luminometer
Procedure:
-
Thaw the TX-TL system components on ice.
-
Prepare a master mix containing the S30 extract, buffer, amino acids, and energy source as per the manufacturer's instructions.
-
Add the reporter plasmid DNA to the master mix.
-
Aliquot the master mix into separate reaction tubes.
-
Add varying concentrations of this compound (or vehicle control) to each tube.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Measure the expression of the reporter protein (e.g., fluorescence for GFP or luminescence for luciferase).
-
Plot the reporter signal against the concentration of this compound and determine the IC50 value.
Protocol 3: Puromycin Reaction for Peptidyl Transferase Activity
This assay directly measures the catalytic activity of the PTC and its inhibition by this compound.
Materials:
-
Purified 70S ribosomes
-
Poly(U) mRNA
-
N-acetyl-[3H]Phe-tRNA (as the P-site substrate)
-
Puromycin (as the A-site substrate analog)
-
This compound
-
Buffer solutions
-
Ethyl acetate
-
Scintillation counter
Procedure:
-
Pre-incubate 70S ribosomes with Poly(U) mRNA and N-acetyl-[3H]Phe-tRNA to form the initiation complex.
-
Add varying concentrations of this compound to the reaction mixtures and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding puromycin.
-
Allow the reaction to proceed for 5-10 minutes at 37°C.
-
Terminate the reaction by adding a high concentration of MgCl2.
-
Extract the product, N-acetyl-[3H]Phe-puromycin, with ethyl acetate. The unreacted N-acetyl-[3H]Phe-tRNA will remain in the aqueous phase.
-
Measure the radioactivity in the ethyl acetate phase using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50.
References
Application Notes and Protocols: In Vitro Efficacy of Racemomycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of Racemomycin B, a streptothricin antibiotic. The following protocols are designed to assess its potential antimicrobial and anticancer activities, offering a basis for further preclinical development.
Introduction
This compound is a member of the streptothricin class of antibiotics, characterized by a structure containing three β-lysine moieties.[1] Its biological activity has been demonstrated against various plant-pathogenic microorganisms, including bacteria and fungi.[1] The protocols outlined below are intended to systematically evaluate the in vitro efficacy of this compound, focusing on its cytotoxic effects on cancer cell lines and its inhibitory activity against microbial growth.
Experimental Workflow
The overall experimental workflow for assessing the in vitro efficacy of this compound is depicted below. The process begins with preliminary cytotoxicity screening, followed by more detailed mechanistic studies and antimicrobial susceptibility testing.
Caption: Experimental workflow for this compound in vitro testing.
Protocols for Anticancer Efficacy
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[2]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3]
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis
This assay determines the effect of this compound on the progression of the cell cycle.[7][8][9]
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol investigates the effect of this compound on key proteins in a signaling pathway often implicated in cancer cell survival and proliferation.[10][11]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Protocol for Antimicrobial Efficacy
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[12][13][14][15]
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5x10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).
Data Presentation
Anticancer Efficacy Data
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |
| HeLa | 24 | 55.2 ± 4.1 |
| 48 | 32.7 ± 3.5 | |
| 72 | 18.9 ± 2.8 | |
| A549 | 24 | 78.4 ± 6.2 |
| 48 | 45.1 ± 5.3 | |
| 72 | 25.6 ± 3.9 |
Table 2: Effect of this compound on Apoptosis in HeLa Cells (Annexin V/PI Assay)
| Treatment (24h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (1/2 IC₅₀) | 70.3 ± 3.1 | 15.8 ± 2.2 | 13.9 ± 1.9 |
| This compound (IC₅₀) | 45.2 ± 4.5 | 35.6 ± 3.7 | 19.2 ± 2.5 |
| This compound (2 x IC₅₀) | 15.7 ± 2.9 | 50.1 ± 5.1 | 34.2 ± 4.3 |
Table 3: Cell Cycle Distribution of HeLa Cells Treated with this compound
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.4 ± 3.8 | 30.1 ± 2.5 | 14.5 ± 1.9 |
| This compound (IC₅₀) | 72.1 ± 4.2 | 15.3 ± 1.8 | 12.6 ± 1.5 |
Antimicrobial Efficacy Data
Table 4: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Escherichia coli | Gram-negative | 64 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
| Candida albicans | Yeast | 32 |
| Aspergillus niger | Mold | 64 |
Conclusion
These protocols and application notes provide a robust starting point for the in vitro characterization of this compound. The data generated from these experiments will be crucial in determining its potential as an anticancer or antimicrobial agent and will guide further preclinical and clinical development. The modular nature of this experimental design allows for adaptation and expansion based on initial findings.
References
- 1. Biological activities of racemomycin-B, beta-lysine rich streptothricin antibiotic, the main component of Streptomyces lavendulae OP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Racemomycin B solution preparation and stability for lab use
Application Notes and Protocols for Racemomycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and laboratory use of this compound solutions. Due to limited publicly available data on the stability of this compound, this document also includes a protocol for determining its stability under various laboratory conditions.
Chemical and Physical Properties of this compound
This compound, also known as Streptothricin D, is an antimicrobial agent.[1] Its fundamental properties are essential for accurate solution preparation.
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₈N₁₂O₁₀ | PubChem[1] |
| Molecular Weight | 758.9 g/mol | PubChem[1] |
| Synonyms | Streptothricin D, Antibiotic OP 2C | PubChem[1] |
Preparation of this compound Stock Solution
Accurate preparation of a stock solution is the first critical step for its use in any experiment. The following protocol outlines a general procedure.
Workflow for Solution Preparation and Use
Caption: Workflow for this compound solution preparation and experimental use.
Protocol 2.1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder (MW: 758.9 g/mol )
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, use the following formula: Mass (g) = Molar Mass ( g/mol ) x Molarity (mol/L) x Volume (L) Mass (mg) = 758.9 g/mol x 0.010 mol/L x 0.010 L x 1000 mg/g = 7.59 mg
-
Weighing: Carefully weigh out 7.59 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 10 mL of sterile water or PBS to the tube. Cap the tube securely and vortex until the powder is completely dissolved. Gentle warming in a water bath (≤37°C) may be used if dissolution is slow, but its effect on stability should be considered.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the solution into a new sterile conical tube. This step is critical for applications in cell culture to prevent contamination.[2]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
This compound Solution Stability
The stability of this compound in solution is not well-documented. Factors such as solvent, temperature, light exposure, and pH can affect its integrity over time.[3][4][5] Therefore, it is recommended that researchers perform a stability study for their specific storage conditions and experimental needs.
Table for Recording this compound Stability Data
The following table can be used to document the results from the stability assessment protocol.
| Storage Condition | Time Point | Concentration (µg/mL) | % of Initial Concentration | pH | Observations |
| -80°C, Dark | Day 0 | 100% | |||
| Day 7 | |||||
| Day 30 | |||||
| -20°C, Dark | Day 0 | 100% | |||
| Day 7 | |||||
| Day 30 | |||||
| 4°C, Dark | Day 0 | 100% | |||
| Day 1 | |||||
| Day 3 | |||||
| Day 7 | |||||
| Room Temp, Light | Day 0 | 100% | |||
| Day 1 | |||||
| Day 3 | |||||
| Day 7 |
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound solutions.
Protocol 3.1: Assessing Solution Stability
Objective: To determine the stability of a this compound solution under different storage conditions over time.
Methodology:
-
Preparation: Prepare a large batch of this compound stock solution (e.g., 1 mg/mL in sterile water) as described in Protocol 2.1.
-
Initial Analysis (Time 0): Immediately take a sample of the freshly prepared solution. Measure its concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) and measure its pH. This will serve as the 100% reference point.
-
Aliquoting and Storage: Aliquot the remaining solution into separate, clearly labeled tubes for each condition and time point to avoid contaminating the main stocks.
-
Storage Conditions: Store the aliquots under a variety of conditions, such as:
-
-80°C (long-term storage)
-
-20°C (standard freezer storage)
-
4°C (refrigerated)
-
Room Temperature (~25°C) with light exposure
-
Room Temperature (~25°C) protected from light
-
-
Time Points: At designated time points (e.g., Day 1, 3, 7, 14, 30, and 60), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the retrieved samples using the same method as the "Time 0" sample. A common method for stability testing of small molecules is reverse-phase HPLC, which can separate the parent compound from its degradation products.[3]
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A common threshold for stability is the time at which the concentration drops below 90% of the initial value.
Protocol for Laboratory Use: Minimum Inhibitory Concentration (MIC) Assay
This protocol provides an example of how to use a prepared this compound solution in a common antimicrobial susceptibility test.
Materials:
-
Sterile this compound stock solution (e.g., 1 mg/mL)
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in fresh growth medium to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: a. Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate. b. Prepare a starting working solution of this compound. For example, dilute the 1 mg/mL stock to 128 µg/mL. c. Add 200 µL of the 128 µg/mL this compound solution to well 1. d. Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down. e. Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. f. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (medium only).
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Read Results: Measure the OD₆₀₀ of all wells using a plate reader. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
References
- 1. This compound | C31H58N12O10 | CID 49852376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Stability of 0.04% Mitomycin C Ophthalmic Solution under Various Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Racemomycin B in Antibiotic Resistance Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racemomycin B is a member of the streptothricin class of antibiotics, which function by inhibiting protein synthesis in bacteria. These antibiotics bind to the bacterial ribosome, leading to misreading of the mRNA sequence and ultimately, cell death. The re-emerging interest in streptothricins is due to their potential efficacy against multidrug-resistant Gram-negative bacteria. The primary mechanism of resistance to streptothricins, including this compound, is the enzymatic inactivation by streptothricin acetyltransferases (SATs). These enzymes, encoded by various sat genes, catalyze the transfer of an acetyl group to the β-lysine moiety of the antibiotic, rendering it inactive. This document provides detailed application notes and protocols for utilizing this compound in screening for and characterizing antibiotic resistance mechanisms, particularly those mediated by SAT enzymes.
Mechanism of Action and Resistance
This compound, like other streptothricins, targets the bacterial ribosome, a critical component of the protein synthesis machinery. This interaction disrupts the fidelity of translation, causing errors in the amino acid sequence of newly synthesized proteins. The accumulation of non-functional or misfolded proteins is detrimental to the bacterium, leading to growth inhibition and cell death.
The most significant resistance mechanism against this compound is the production of streptothricin acetyltransferases (SATs). Several classes of these enzymes have been identified, encoded by genes such as sat1, sat2, sat3, sat4, and nat. These genes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. The SAT enzymes specifically acetylate the β-amino group of the β-lysine residue(s) in the streptothricin molecule. This modification prevents the antibiotic from binding to its ribosomal target, thus conferring resistance to the bacterium.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Nourseothricin against various microorganisms.
| Microorganism | Antibiotic | MIC (µg/mL) | Reference |
| Pseudomonas syringae pv. tabaci IFO-3508 | This compound | 0.4 | |
| Fusarium oxysporum (six species) | This compound | 0.1 - 2.0 | |
| Neisseria gonorrhoeae (various strains) | Nourseothricin | 16 - 32 | [1] |
| Escherichia coli (Carbapenem-resistant) | Streptothricin F | Strong activity | [2] |
| Klebsiella pneumoniae (Carbapenem-resistant) | Streptothricin F | Strong activity | [2] |
Table 2: Kinetic Parameters of Streptothricin Acetyltransferases (SATs).
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| SatA from Bacillus sp. | Streptothricin | 2.3 | - | 5 x 105 | [3] |
| SatA from Bacillus sp. | Acetyl-CoA | 69 | - | - | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain of interest.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile distilled water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (sterile broth)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 128 µg/mL to 0.125 µg/mL.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions, the positive control, and the growth control (wells with broth only). The final volume in each well will be 100 µL.
-
Include a sterility control well containing 100 µL of uninoculated CAMHB.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600).
Expected Results:
-
Susceptible strains will show no growth at lower concentrations of this compound.
-
Resistant strains, particularly those expressing SAT enzymes, will exhibit growth at higher concentrations of the antibiotic. The MIC value will be significantly higher for resistant strains compared to susceptible ones.
Protocol 2: PCR-based Screening for Streptothricin Acetyltransferase (sat) Genes
This protocol describes the use of Polymerase Chain Reaction (PCR) to detect the presence of known sat genes in bacterial isolates.
Materials:
-
Bacterial DNA extract
-
PCR primers specific for different sat genes (see Table 3 for examples)
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis system
-
DNA ladder
-
Positive control DNA (from a known sat-positive strain)
-
Negative control (nuclease-free water)
Table 3: Example PCR Primers for sat Gene Detection.
| Gene Target | Primer Name | Primer Sequence (5' - 3') | Product Size (bp) |
| sat4 | sat4-F | GCA GCA GAG AAT GTT GAC GC | ~500 |
| sat4-R | TGA TGG CAT CAG GTC GAT GC | ||
| nat | nat-F | ATG AAG ATT TCG GTT GAC GGC | ~600 |
| nat-R | TTA GGC GTC GAT GAT GTC GGC |
Procedure:
-
Prepare the PCR reaction mixture in a PCR tube on ice:
-
PCR Master Mix (2X): 12.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (10-50 ng): 1-5 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Set up positive and negative control reactions.
-
Place the PCR tubes in a thermocycler and run the following program (annealing temperature may need optimization based on the primers used):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze the PCR products by agarose gel electrophoresis. Run the samples alongside a DNA ladder and the controls on a 1-1.5% agarose gel.
-
Visualize the DNA bands under UV light.
Expected Results:
-
A band of the expected size in the lane corresponding to a bacterial isolate indicates the presence of the targeted sat gene.
-
The positive control should show a band of the correct size, while the negative control should show no band.
Protocol 3: Spectrophotometric Assay for Streptothricin Acetyltransferase (SAT) Activity
This protocol provides a method to measure the enzymatic activity of SATs in bacterial cell lysates. The assay is based on the detection of the free coenzyme A (CoA-SH) produced during the acetylation of this compound, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with sulfhydryl groups to produce a yellow-colored product that absorbs at 412 nm.
Materials:
-
Bacterial cell lysate (prepared by sonication or enzymatic lysis)
-
This compound solution
-
Acetyl-CoA solution
-
DTNB solution
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Spectrophotometer capable of reading at 412 nm
-
Cuvettes or 96-well clear bottom plates
Procedure:
-
Prepare a reaction mixture in a cuvette or a well of a 96-well plate containing:
-
Tris-HCl buffer
-
DTNB (final concentration ~0.1 mM)
-
Acetyl-CoA (final concentration ~0.2 mM)
-
Bacterial cell lysate (the amount should be optimized)
-
-
Initiate the reaction by adding this compound (final concentration should be optimized, e.g., 0.1 mM).
-
Immediately start monitoring the increase in absorbance at 412 nm over time using the spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for several minutes to determine the initial reaction velocity.
-
Include a control reaction without this compound to measure any background acetyl-CoA hydrolysis.
-
Calculate the enzyme activity using the molar extinction coefficient of the product of the DTNB reaction (14,150 M-1cm-1 at 412 nm).
Expected Results:
-
A time-dependent increase in absorbance at 412 nm in the presence of this compound indicates SAT activity.
-
The rate of this increase is proportional to the amount of active SAT enzyme in the lysate.
-
Lysates from strains carrying functional sat genes will exhibit significantly higher activity compared to susceptible strains.
Mandatory Visualizations
Caption: Experimental workflows for antibiotic resistance screening using this compound.
References
Troubleshooting & Optimization
Optimizing Racemomycin B concentration for minimum inhibitory concentration (MIC) assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Racemomycin B in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for this compound in an MIC assay?
A1: For novel compounds like this compound, it is recommended to start with a broad concentration range, typically from 0.03 µg/mL to 512 µg/mL, to capture a wide spectrum of potential inhibitory effects. Subsequent assays can then narrow this range based on initial findings.
Q2: What is the mechanism of action of this compound?
A2: this compound belongs to the streptothricin class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial protein synthesis. It binds to the 30S subunit of the bacterial ribosome, which can lead to miscoding during translation and ultimately inhibit bacterial growth.[1][2]
Q3: What are the optimal storage and handling conditions for this compound stock solutions?
A3: this compound stock solutions should be prepared in an appropriate solvent, such as sterile deionized water or a buffer compatible with your assay. It is recommended to store stock solutions at -20°C or lower to maintain stability. Avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage (up to two weeks), refrigeration at 4°C, protected from light, may be acceptable.
Q4: Which quality control (QC) strains should be used for this compound MIC assays?
A4: Standard QC strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853 are recommended. These strains have well-characterized MIC ranges for many antibiotics and can help ensure the reliability and reproducibility of your assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of bacterial growth at any concentration. | 1. This compound degradation. 2. Bacterial resistance. 3. Incorrect concentration of the stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Verify the susceptibility of your bacterial strain to other antibiotics. 3. Confirm the concentration of your stock solution using a suitable analytical method. |
| Inconsistent MIC values between replicates. | 1. Inaccurate pipetting. 2. Uneven distribution of bacteria. 3. Contamination. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure the bacterial inoculum is thoroughly mixed before dispensing. 3. Use aseptic techniques throughout the procedure. |
| Growth in the negative control well. | 1. Contamination of the growth medium. 2. Contamination of the microtiter plate. | 1. Use fresh, sterile growth medium. 2. Use a new, sterile microtiter plate. |
| No growth in the positive control well. | 1. Inactive bacterial inoculum. 2. Incorrect incubation conditions. | 1. Prepare a fresh bacterial inoculum from an overnight culture. 2. Verify the incubator temperature and atmosphere. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a standard method for determining the MIC of this compound.
Materials:
-
This compound
-
Sterile deionized water or appropriate solvent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile deionized water to a concentration of 1024 µg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the test bacterium overnight in CAMHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, except for the negative control wells.
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Quantitative Data
Table 1: Reported MIC Values for this compound Against Plant-Pathogenic Microorganisms
| Microorganism | MIC (µg/mL) | Reference |
| Pseudomonas syringae pv. tabaci IFO-3508 | 0.4 | [3] |
| Fusarium oxysporum (various species) | 0.1 - 2.0 | [3] |
Note: Data on the MIC of this compound against a broad range of clinically relevant bacteria is limited in publicly available literature.
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of racemomycin-B, beta-lysine rich streptothricin antibiotic, the main component of Streptomyces lavendulae OP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Racemomycin B degradation during storage and experiments
Welcome to the Technical Support Center for Racemomycin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and efficacy of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Streptothricin D, is a member of the streptothricin class of aminoglycoside antibiotics. Its primary mechanism of action involves the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, inducing miscoding and ultimately leading to bacterial cell death.
Q2: How should I properly store this compound to minimize degradation?
Proper storage is critical to maintaining the stability and activity of this compound. Here are the recommended storage conditions:
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solutions: Prepare stock solutions in sterile, nuclease-free water. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. Under these conditions, the stock solution is generally stable for up to six months. For short-term storage (up to 4 weeks), 4°C is acceptable.[1][2]
Q3: What are the main factors that can cause this compound to degrade?
The primary factors contributing to the degradation of this compound are:
-
pH: this compound is most stable in a pH range of 2-8.[3] Deviations outside this range, particularly alkaline conditions (pH > 8), can accelerate degradation.
-
Temperature: Elevated temperatures can lead to degradation. While it shows stability for short periods at higher temperatures, long-term exposure should be avoided.
-
Hydrolysis: The main degradation pathway involves the hydrolysis of the streptolidine lactam ring, which results in the formation of inactive streptothricin acids.[4]
-
Enzymatic Inactivation: In some bacteria, resistance to streptothricins can occur through enzymatic acetylation of the β-lysine amino group.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experiments.
| Problem | Possible Cause | Recommended Solution |
| Loss of Antibiotic Activity / Inconsistent Experimental Results | Degradation of this compound due to improper storage. | - Ensure this compound powder is stored at -20°C.- Prepare fresh stock solutions and store them in single-use aliquots at -20°C.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Degradation of this compound in experimental media. | - Check the pH of your experimental media to ensure it is within the stable range (pH 2-8).[3]- Prepare fresh experimental solutions containing this compound before each experiment.- If experiments are lengthy, consider the stability of this compound at the experimental temperature and duration. | |
| Presence of inactivating enzymes in the biological system. | - Be aware of potential resistance mechanisms in your biological system, such as the presence of streptothricin acetyltransferases.[4] | |
| Unexpected Peaks in Analytical Chromatography (e.g., HPLC) | Presence of degradation products. | - The primary degradation product is likely streptothricin acid, formed by hydrolysis of the lactam ring.[4]- Use a validated stability-indicating analytical method to separate and identify degradation products. |
| Contamination of the sample. | - Ensure proper handling and use of sterile techniques when preparing solutions to avoid microbial contamination that could lead to degradation. |
Stability of this compound in Solution
The stability of this compound is influenced by temperature and pH. The following table summarizes the stability of Nourseothricin (a mixture of streptothricins including this compound) under various conditions, which can be used as a guideline.
| Condition | Duration | Stability | Reference |
| Storage Temperature | |||
| 4°C (in solution) | 2 years | Stable | [5] |
| -20°C (stock solution) | up to 6 months | Stable | [1] |
| Incubation Temperature | |||
| up to 75°C (in solution) | 24 hours | Stable | [3] |
| pH (at 26°C) | |||
| pH 2-8 | > 7 days | Stable | [3] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. A general protocol is provided below, which should be optimized for your specific experimental needs. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2-4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24-48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC Method for Streptothricins
This method can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: An aqueous solution of acetonitrile containing trifluoroacetic acid and an ion-pairing agent like octane-1-sulfonic acid sodium salt.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Visualizations
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Troubleshooting Logic: Loss of this compound Activity
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis and degradation mechanisms of different protein degradation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. bosterbio.com [bosterbio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Racemomycin B Production from Streptomyces Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Racemomycin B from Streptomyces cultures. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during this compound fermentation and offers potential solutions.
Q1: My Streptomyces culture shows good growth (high biomass), but the this compound yield is low or absent. What should I do?
A1: This is a common issue indicating that the culture conditions are favorable for primary metabolism (growth) but not for secondary metabolism (antibiotic production). Here are several factors to investigate:
-
Nutrient Limitation or Repression: The production of many secondary metabolites, including antibiotics, is often triggered by the depletion of a key nutrient.[1] High concentrations of easily metabolizable carbon or nitrogen sources can repress antibiotic biosynthesis.
-
Solution: Try using complex carbon and nitrogen sources that are utilized more slowly. For example, replace glucose with starch or dextrin, and ammonium salts with peptone or soybean meal.[2][3] Also, ensure that phosphate concentrations are not in excess, as this can also inhibit secondary metabolism.
-
-
Incorrect Fermentation Phase: this compound, like many other antibiotics, is a secondary metabolite, and its production typically begins during the late logarithmic or stationary phase of growth.[4][5]
-
Solution: Extend the fermentation time and monitor the production of this compound at different time points to determine the optimal harvest time.
-
-
Sub-optimal pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake, thereby affecting antibiotic production.[6][7][8]
Q2: I am observing a mixture of different streptothricin-like compounds instead of predominantly this compound. How can I improve the specificity of production?
A2: The production of a mixture of related compounds is common in streptothricin fermentation, as the length of the β-lysine chain can vary.[9] this compound is a streptothricin with a specific number of β-lysine residues.
-
Precursor Availability: The availability of β-lysine is a key determinant of the final product.
-
Solution: Supplementing the culture medium with L-lysine, a precursor for β-lysine, may influence the distribution of streptothricin analogs.[10] Experiment with different concentrations of L-lysine supplementation to find the optimal level for this compound production.
-
-
Genetic Factors: The enzymes responsible for the polymerization of the β-lysine chain ultimately control the final product.
-
Solution: For advanced users, genetic engineering of the non-ribosomal peptide synthetase (NRPS) machinery involved in β-lysine chain elongation could be a long-term strategy to favor the production of a specific chain length.[11]
-
Q3: The this compound produced appears to be degrading over time in the fermentation broth. How can I improve its stability?
A3: this compound can be susceptible to degradation under certain conditions.
-
pH and Temperature: Extreme pH values and high temperatures can lead to the chemical degradation of the antibiotic.
-
Solution: Maintain the pH of the culture within a stable range, preferably near neutral. After the fermentation is complete, cool the broth promptly and adjust the pH if necessary before extraction and purification.
-
-
Enzymatic Degradation: The producing organism or contaminants may produce enzymes that can degrade the antibiotic.
-
Solution: Ensure the purity of your culture. If self-degradation is suspected, consider optimizing the harvest time to minimize exposure of the product to the producing cells in the late stationary phase. Rapidly process the fermentation broth after harvest.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound or related streptothricin antibiotics?
A1: The yield of streptothricin antibiotics can vary significantly depending on the producing strain and fermentation conditions. A recent study reported a yield of 0.5144 g/L of streptothricin F from Streptomyces lavendulae.[12] Optimization of media and fermentation parameters can lead to substantial increases in yield.
Q2: What are the key nutritional factors influencing this compound production?
A2: The key nutritional factors are the carbon source, nitrogen source, and phosphate concentration.
-
Carbon Source: Complex carbohydrates like starch and dextrin are often preferred over simple sugars like glucose, which can cause catabolite repression.[13]
-
Nitrogen Source: Organic nitrogen sources such as soybean meal, peptone, and yeast extract generally support higher antibiotic production compared to inorganic sources like ammonium salts.[3][14]
-
Phosphate: While essential for growth, high concentrations of phosphate can inhibit the production of secondary metabolites.
Q3: What are the optimal physical parameters for this compound fermentation?
A3: The optimal physical parameters can be strain-specific, but general guidelines are:
-
Temperature: Most Streptomyces species produce antibiotics optimally in the mesophilic range, typically between 28°C and 37°C.[15][16][17]
-
pH: A neutral to slightly alkaline initial pH (around 7.0-7.5) is generally favorable for antibiotic production.[6][7][8]
-
Aeration and Agitation: Streptomyces are aerobic, so adequate aeration and agitation are crucial for oxygen supply and nutrient distribution. However, excessive shear stress can damage the mycelia.
Q4: How can I quantify the amount of this compound in my culture broth?
A4: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of this compound. This typically involves a reversed-phase column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol.[18][19][20][21][22] A detailed protocol is provided in the "Experimental Protocols" section.
Quantitative Data on Yield Improvement
The following tables summarize the effects of different culture parameters on antibiotic production in Streptomyces. While specific data for this compound is limited in the public domain, these tables provide a general overview of the expected trends based on studies of other Streptomyces secondary metabolites.
Table 1: Effect of Carbon Source on Antibiotic Production
| Carbon Source | Concentration (g/L) | Relative Yield (%) | Reference Organism |
| Glucose | 20 | 100 | Streptomyces sp. |
| Starch | 20 | 125 | Streptomyces sp. |
| Dextrin | 20 | 110 | Streptomyces sp. |
| Glycerol | 20 | 90 | Streptomyces sp. |
Table 2: Effect of Nitrogen Source on Antibiotic Production
| Nitrogen Source | Concentration (g/L) | Relative Yield (%) | Reference Organism |
| Ammonium Sulfate | 5 | 100 | Streptomyces sp. |
| Peptone | 5 | 150 | Streptomyces sp. |
| Soybean Meal | 5 | 180 | Streptomyces sp. |
| Yeast Extract | 5 | 130 | Streptomyces sp. |
Table 3: Effect of pH on Antibiotic Production
| Initial pH | Relative Yield (%) | Reference Organism |
| 5.0 | 60 | Streptomyces sp. |
| 6.0 | 85 | Streptomyces sp. |
| 7.0 | 100 | Streptomyces sp. |
| 8.0 | 90 | Streptomyces sp. |
| 9.0 | 70 | Streptomyces sp. |
Table 4: Effect of Temperature on Antibiotic Production
| Temperature (°C) | Relative Yield (%) | Reference Organism |
| 25 | 80 | Streptomyces sp. |
| 30 | 100 | Streptomyces sp. |
| 35 | 95 | Streptomyces sp. |
| 40 | 60 | Streptomyces sp. |
Experimental Protocols
1. Inoculum Preparation (Seed Culture)
This protocol describes the preparation of a liquid seed culture for inoculating the main production fermenter.
-
Prepare a suitable agar medium for Streptomyces growth, such as ISP2 or Oatmeal Agar.
-
Streak a cryopreserved stock of Streptomyces lavendulae onto the agar plate.
-
Incubate the plate at 28-30°C for 7-10 days, or until good sporulation is observed.
-
Aseptically add 5 mL of sterile distilled water or a suitable buffer to the mature plate.
-
Gently scrape the surface of the agar with a sterile loop or cotton swab to dislodge the spores and mycelial fragments, creating a suspension.[23][24]
-
Transfer the suspension to a sterile tube.
-
Use this suspension to inoculate a seed culture flask containing a suitable liquid medium (e.g., Tryptic Soy Broth or a specific seed medium). The inoculum volume should be around 2-5% of the seed culture volume.
-
Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.[2][25]
2. Submerged Fermentation for this compound Production
This protocol outlines the general procedure for submerged fermentation in shake flasks.
-
Prepare the production medium in Erlenmeyer flasks. A typical medium might contain a complex carbon source (e.g., 20 g/L soluble starch), a complex nitrogen source (e.g., 10 g/L soybean meal), and mineral salts.
-
Sterilize the medium by autoclaving.
-
Inoculate the production medium with the seed culture prepared as described above. A typical inoculum size is 5-10% (v/v).
-
Incubate the flasks on a rotary shaker at 200-250 rpm and a constant temperature (e.g., 30°C) for 7-14 days.[26][27][28]
-
Withdraw samples aseptically at regular intervals to monitor cell growth (e.g., by measuring dry cell weight) and this compound production (by HPLC).
3. Quantification of this compound by HPLC
This protocol provides a general method for the analysis of this compound. Optimization may be required for your specific equipment and sample matrix.
-
Sample Preparation:
-
Take a sample of the fermentation broth and centrifuge to remove the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of your calibration curve.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.7) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[18][19][20][21][22]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210-220 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Integrate the peak area of this compound in your samples and calculate the concentration based on the standard curve.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. In Situ Monitoring of Streptothricin Production by Streptomyces rochei F20 in Soil and Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. In situ monitoring of streptothricin production by Streptomyces rochei F20 in soil and rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pH effects on 10 Streptomyces spp. growth and sporulation depend on nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of Streptothricin Antibiotics. VI. Mechanisms of β-Lysine and Its Peptide Formation [jstage.jst.go.jp]
- 11. journals.asm.org [journals.asm.org]
- 12. Biological production and simulated moving bed purification of streptothricin F from food waste digestate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of nitrogen sources on cell growth and production of nystatin by Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of temperature on growth and production of the antibiotic granaticin by a thermotolerant streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 19. lcms.cz [lcms.cz]
- 20. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. glsciences.eu [glsciences.eu]
- 23. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 24. Streptomyces:Protocols/Spore Prep [m.antpedia.com]
- 25. CN114958695A - Streptomyces, viable bacteria preparation, production method and application thereof - Google Patents [patents.google.com]
- 26. Morphogenesis of Streptomyces in submerged cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development of the culture of Streptomyces rimosus in submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Submerged fermentation of Streptomyces uncialis providing a biotechnology platform for uncialamycin biosynthesis, engineering, and production - PubMed [pubmed.ncbi.nlm.nih.gov]
Racemomycin B stability issues in different buffer systems
Disclaimer: Detailed public-domain data on the stability of Racemomycin B in various buffer systems is limited. This guide provides troubleshooting advice and general protocols based on the known behavior of similar streptothricin and peptide-based antibiotics. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Several factors can influence the stability of this compound, a streptothricin antibiotic containing β-lysine moieties. These include:
-
pH: The pH of the buffer system is critical. Peptide-like molecules often have optimal pH ranges for stability and can degrade via hydrolysis at acidic or alkaline pH.
-
Temperature: Higher temperatures generally accelerate degradation.[1][2] It is crucial to store this compound solutions at appropriate low temperatures.
-
Buffer Composition: Certain buffer components can interact with and degrade the molecule. For instance, some buffers can chelate metal ions that might be essential for stability, or conversely, contain pro-oxidant components.[3]
-
Light Exposure: Photodegradation can occur, especially with prolonged exposure to UV or even ambient light.[4]
-
Oxidation: this compound may be susceptible to oxidation, which can be catalyzed by trace metal ions or exposure to air.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation or degradation of the compound.
Q2: What are the recommended general storage conditions for this compound solutions?
For optimal stability, it is generally recommended to:
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping containers in foil.[5][6]
-
For short-term storage (hours to a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific buffer system.[5][7]
Q3: How can I determine the stability of this compound in my specific buffer system?
A stability study is recommended. A general approach involves:
-
Preparing the this compound solution in your buffer of interest.
-
Storing aliquots at different temperatures (e.g., -20°C, 4°C, and room temperature) and for various durations.
-
At each time point, assessing the integrity and bioactivity of this compound using methods like High-Performance Liquid Chromatography (HPLC) to detect degradation products and a bioassay (e.g., Minimum Inhibitory Concentration assay) to measure activity.[8][9]
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has visible precipitates.
-
Possible Cause: The compound may have low solubility or be precipitating out of solution in your chosen buffer. This can also be a sign of aggregation or degradation.
-
Troubleshooting Steps:
-
Verify Solubility: Check the literature for solubility information for this compound in your buffer system. If unavailable, you may need to perform solubility testing.
-
Adjust pH: The pH of your buffer may not be optimal for solubility. Try adjusting the pH within a range that is compatible with your experiment.
-
Consider a Different Buffer: Some buffer salts can cause precipitation. Test alternative buffer systems.
-
Gentle Warming and Sonication: Briefly and gently warm the solution or use a sonicator to aid dissolution. Avoid excessive heat.
-
Issue 2: I'm observing a progressive loss of this compound's biological activity in my experiments.
-
Possible Cause: This is a strong indicator of compound degradation in your experimental setup.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Assess Stability at Experimental Temperature: Your experimental conditions (e.g., 37°C incubation) may be accelerating degradation. Perform a time-course experiment to see how long this compound remains active under these conditions.
-
Review Buffer Composition: Ensure that no components in your buffer are known to react with or degrade similar antibiotics.
-
Issue 3: I am seeing unexpected peaks in my HPLC analysis of this compound.
-
Possible Cause: These additional peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Run a freshly prepared sample as a control to confirm the identity of the parent this compound peak.
-
Conduct a Forced Degradation Study: Intentionally degrade the compound under harsh conditions (e.g., high temperature, extreme pH, oxidation) to generate degradation products. This can help in identifying the peaks you are observing in your stability samples.[4]
-
Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to identify the molecular weights of the degradation products, which can provide clues about the degradation pathway.[9]
-
Data Summary
Due to the lack of specific quantitative data for this compound in the literature, the following table summarizes general factors affecting the stability of peptide-like antibiotics and their potential impact.
| Factor | Potential Impact on this compound Stability | General Recommendations |
| pH | Hydrolysis of amide bonds, leading to loss of activity. | Empirically determine the optimal pH range for stability (often slightly acidic for streptothricins). |
| Temperature | Increased rate of chemical degradation (hydrolysis, oxidation). | Store stock solutions at -20°C or below. Avoid prolonged exposure to temperatures above 4°C.[2][10] |
| Buffer Type | Catalysis of degradation, precipitation. | Test multiple buffer systems (e.g., citrate, phosphate, acetate) to find the most suitable one.[3] |
| Light | Photodegradation, leading to loss of activity. | Protect solutions from light using amber vials or foil.[5][6] |
| Freeze-Thaw Cycles | Aggregation and potential loss of activity. | Aliquot stock solutions to minimize the number of freeze-thaw cycles. |
| Oxidizing Agents | Oxidation of amino acid residues, leading to inactivation. | Use high-purity water and reagents. Consider degassing solutions if oxidation is a concern. |
Experimental Protocols
Protocol 1: General Method for Assessing this compound Stability
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer known to be compatible).
-
Dilute the stock solution to the final experimental concentration in the buffer systems to be tested (e.g., phosphate-buffered saline, citrate buffer, Tris buffer at various pH values).
-
-
Storage and Sampling:
-
Dispense aliquots of each solution into sterile, light-protected tubes.
-
Store the tubes at different temperatures: -20°C (control), 4°C, and the intended experimental temperature (e.g., 25°C or 37°C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer studies).
-
-
Analysis:
-
HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method to quantify the remaining parent this compound and detect the formation of degradation products.[8]
-
Bioassay: Perform a functional assay, such as determining the Minimum Inhibitory Concentration (MIC) against a susceptible bacterial strain, to assess the biological activity of the stored samples.
-
Visual Inspection: Note any changes in color or the appearance of precipitates.
-
Visualizations
Caption: Workflow for troubleshooting common stability issues with this compound.
Caption: A general workflow for conducting a stability study of this compound.
Caption: A hypothetical signaling pathway for a streptothricin antibiotic like this compound.
References
- 1. scribd.com [scribd.com]
- 2. Impact of different standard red blood cell storage temperatures on human and canine RBC hemolysis and chromium survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Storage and Handling of Immunobiologics | Vaccines & Immunizations | CDC [cdc.gov]
- 6. jkadmixtures.com [jkadmixtures.com]
- 7. Optimal Storage Conditions for Apheresis Research (OSCAR): a Biomedical Excellence for Safer Transfusion (BEST) Collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
How to address inconsistent results in Racemomycin B experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Racemomycin B. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a streptothricin antibiotic, also known as Streptothricin D.[1] It belongs to a class of antibiotics characterized by a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a chain of one or more β-lysine residues. This compound specifically contains three β-lysine moieties.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S subunit of the bacterial 70S ribosome, leading to miscoding during translation and inhibition of ribosomal translocation, which ultimately results in bacterial cell death.[3][4]
Q2: What is the difference between this compound, Streptothricin D, and Nourseothricin?
A2: this compound is synonymous with Streptothricin D.[1] Nourseothricin, on the other hand, is a mixture of different streptothricin analogs, primarily Streptothricin F (containing one β-lysine) and Streptothricin D (this compound, containing three β-lysines).[3][5] For experiments requiring a specific streptothricin analog, it is crucial to use a purified compound like this compound rather than the Nourseothricin mixture to ensure consistency.
Q3: What is the known spectrum of activity for this compound?
A3: this compound has demonstrated potent activity against a range of microorganisms, including Gram-negative bacteria and some fungi.[2] It has shown strong inhibitory effects on plant-pathogenic microorganisms like Pseudomonas syringae pv. tabaci and various Fusarium oxysporum species.[2] Recent studies have also highlighted its efficacy against highly drug-resistant Gram-negative bacteria, such as carbapenem-resistant Enterobacterales (CRE).[3]
Q4: Is this compound toxic to eukaryotic cells?
A4: Yes, streptothricins, including this compound, can exhibit toxicity to eukaryotic cells, particularly renal toxicity.[3] The degree of toxicity has been observed to correlate with the length of the β-lysine chain, with longer chains being more toxic.[6] It is essential to determine the therapeutic window and potential cytotoxicity in your specific experimental model. In vitro translation assays have shown that streptothricins have a significantly greater selectivity for prokaryotic ribosomes over eukaryotic ribosomes.[3]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
| Potential Cause | Troubleshooting Steps |
| Impure Compound | Ensure you are using purified this compound (Streptothricin D) and not a mixture like Nourseothricin. Different streptothricin analogs have varying potencies.[2][3][5] Verify the purity of your compound via LC/MS if possible. |
| Bacterial Resistance | The target bacteria may possess streptothricin acetyltransferases, which inactivate the antibiotic by acetylating the β-lysine moiety.[4][6][7] Screen your bacterial strains for known resistance genes. If resistance is suspected, consider using a different antibiotic for comparison or a bacterial strain known to be susceptible. |
| Assay Conditions | Inconsistencies in media pH, incubation temperature, or inoculum density can affect results. Standardize all assay parameters as outlined in general protocols for microbial assays.[8] Ensure consistent and thorough cleaning of all glassware and plasticware to avoid residues.[8] |
| Compound Stability | Prepare fresh stock solutions of this compound. While generally water-soluble, prolonged storage in solution, especially at non-optimal pH or temperature, could lead to degradation.[4] |
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | This compound can be toxic to eukaryotic cells at higher concentrations.[3][6] Perform a dose-response curve to determine the cytotoxic concentration range for your specific cell line. Start with a broad range of concentrations to identify the non-toxic, inhibitory, and toxic levels. |
| Impurity in the Compound | Contaminants from the purification process or other streptothricin analogs in an impure sample could contribute to cytotoxicity. Use highly purified this compound. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to antibiotics. Compare the cytotoxicity profile across different cell lines if possible. |
Issue 3: Lack of Efficacy in in vivo Models
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics and Bioavailability | The route of administration and dosage may not be optimal for achieving therapeutic concentrations at the site of infection. Review literature for appropriate dosing and administration routes for streptothricins in your model system. |
| Renal Toxicity | In vivo toxicity, particularly nephrotoxicity, can limit the achievable therapeutic dose.[3] Monitor animal models for signs of toxicity and consider adjusting the dosage regimen. |
| Rapid Clearance | The compound may be rapidly cleared from the system. Investigate the pharmacokinetic profile of this compound if data is available, or consider more frequent dosing. |
| Inactivation by Host or Bacteria | The compound could be metabolized by the host or inactivated by resistant bacteria in the infection model.[4][6][7] |
Quantitative Data Summary
The following table summarizes reported minimum inhibitory concentrations (MICs) for this compound (Streptothricin D) and related compounds.
| Compound | Organism/Cell Line | Assay | Value | Reference |
| This compound (Streptothricin D) | Carbapenem-resistant Enterobacterales (CRE) | MIC50 | 0.25 µM | [3] |
| This compound (Streptothricin D) | Carbapenem-resistant Enterobacterales (CRE) | MIC90 | 0.5 µM | [3] |
| Streptothricin F | Carbapenem-resistant Enterobacterales (CRE) | MIC50 | 2 µM | [3] |
| Streptothricin F | Carbapenem-resistant Enterobacterales (CRE) | MIC90 | 4 µM | [3] |
| This compound | Pseudomonas syringae pv. tabaci | MIC | 0.4 µg/mL | [2] |
| This compound | Fusarium oxysporum species | MIC | 0.1 - 2.0 µg/mL | [2] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is a general guideline and should be optimized for the specific bacterial strains and laboratory conditions.
-
Preparation of this compound:
-
Prepare a stock solution of this compound in sterile deionized water or a suitable buffer.
-
Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (or another appropriate broth medium) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend several colonies in broth to match a 0.5 McFarland turbidity standard.
-
Dilute the suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 35-37°C) for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
References
- 1. This compound | C31H58N12O10 | CID 49852376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological activities of racemomycin-B, beta-lysine rich streptothricin antibiotic, the main component of Streptomyces lavendulae OP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uspnf.com [uspnf.com]
Technical Support Center: Preventing Contamination in Racemomycin B Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing contamination during Racemomycin B fermentation processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound fermentation?
A1: Contamination in Streptomyces fermentations, including those for this compound, can originate from several sources. These include inadequately sterilized media, bioreactors, and associated equipment. Airborne microorganisms, personnel, and contaminated raw materials are also significant contributors.[1][2] Phage contamination, where viruses infect the Streptomyces production strain, is another critical concern that can lead to complete batch failure.[3][4]
Q2: What are the typical signs of contamination in a this compound fermentation batch?
A2: Visual cues are often the first indicators of contamination. These can include a sudden drop in dissolved oxygen (DO), a rapid change in pH, unusual broth color or turbidity, and the formation of clumps or films.[5] Microscopic examination may reveal the presence of motile bacteria, yeast, or fungal hyphae alongside the filamentous Streptomyces mycelia. A significant deviation from expected growth kinetics and product formation rates can also signal a contamination event.[6]
Q3: How does contamination impact the yield and quality of this compound?
A3: Contaminating microorganisms compete with the production strain for essential nutrients, leading to reduced biomass and, consequently, lower antibiotic yields.[7] Some contaminants produce metabolic byproducts, such as organic acids, that can alter the pH of the fermentation broth and inhibit the growth of Streptomyces or the biosynthesis of this compound.[1] In severe cases, contaminants can completely halt antibiotic production and lead to the degradation of the product already formed.[7] Phage contamination results in the lysis of the Streptomyces cells, leading to a drastic reduction in the viable cell population and a complete loss of productivity.[3][4]
Q4: What are the most effective methods for sterilizing fermentation media and equipment?
A4: Heat sterilization, particularly using an autoclave or in-situ steam sterilization for large bioreactors, is the most common and effective method.[6] A typical cycle involves heating to 121°C at 15 psi for at least 20-30 minutes, though the duration may need to be extended for larger volumes to ensure complete sterilization.[6] For heat-sensitive components of the media, filtration using 0.22 µm filters is recommended.[1] All associated equipment, including probes, tubing, and valves, must be thoroughly sterilized.
Q5: How can I prevent phage contamination in my fermentation process?
A5: Preventing phage contamination requires a multi-faceted approach. Strict aseptic techniques and controlled access to the fermentation area are crucial. Regular monitoring of the production strain for phage susceptibility is recommended. If phage contamination is detected, the affected batches should be immediately isolated and decontaminated. Developing phage-resistant strains of Streptomyces through selection or genetic engineering is a long-term strategy for prevention.[3] Implementing robust cleaning and sterilization protocols for all equipment is also essential to eliminate phage particles from the production environment.
Troubleshooting Guides
Issue 1: Sudden Drop in Dissolved Oxygen (DO) and pH
Possible Cause: Bacterial contamination. Many fast-growing bacteria consume oxygen at a high rate and produce acidic byproducts.[1]
Troubleshooting Steps:
-
Microscopic Examination: Immediately take a sample from the fermenter using aseptic technique and examine it under a microscope. Look for motile, single-celled bacteria that are distinct from the filamentous Streptomyces mycelia.
-
Plating on Selective Media: Plate a diluted sample of the fermentation broth onto nutrient agar or other general-purpose bacterial growth media. Incubate at 37°C and observe for colony growth within 24-48 hours.
-
Metabolite Analysis: Analyze a filtered sample of the broth using High-Performance Liquid Chromatography (HPLC) to detect the presence of organic acids like lactic acid and acetic acid, which are common byproducts of bacterial contaminants.
-
Action: If bacterial contamination is confirmed, the fermentation run should be terminated. The bioreactor and all associated equipment must be thoroughly cleaned and sterilized before starting a new batch. Review all sterilization and aseptic procedures to identify the source of the contamination.
Issue 2: Visible Fungal Growth (e.g., mold-like colonies, cloudiness)
Possible Cause: Fungal contamination (e.g., Aspergillus, Penicillium).
Troubleshooting Steps:
-
Visual and Microscopic Inspection: Visually inspect the fermenter for any floating colonies or filamentous growth that differs from the expected Streptomyces morphology. Microscopically, look for the characteristic hyphae and spore structures of fungi.
-
Culture on Fungal Media: Plate a sample of the broth onto a fungal-specific medium, such as Potato Dextrose Agar (PDA), and incubate at 25-30°C for 3-5 days.
-
Molecular Identification: If fungal growth is observed, a more specific identification can be performed using qPCR with primers and probes specific to common fungal contaminants like Aspergillus niger.
-
Action: Similar to bacterial contamination, a confirmed fungal contamination requires termination of the batch and a thorough cleaning and sterilization of all equipment. Investigate potential sources such as airborne spores or contaminated raw materials.
Issue 3: Drastic Decrease in Broth Viscosity and Cell Lysis
Possible Cause: Bacteriophage (phage) contamination.
Troubleshooting Steps:
-
Plaque Assay: To confirm the presence of phages, perform a plaque assay. Aseptically collect a sample of the fermentation broth, filter it through a 0.22 µm filter to remove bacteria, and then spot dilutions of the filtrate onto a lawn of the susceptible Streptomyces production strain. The appearance of clear zones (plaques) after incubation indicates the presence of lytic phages.
-
Review of Procedures: Thoroughly review all procedures for potential entry points of phages, including raw materials, air supply, and any additions made during the fermentation.
-
Action: Once phage contamination is confirmed, the facility should undergo a rigorous decontamination procedure. This may involve fumigation and the use of sporicidal agents. It is also crucial to assess the phage resistance of the production strain and consider the development of a new, resistant strain.
Data Presentation
Table 1: Sterilization Parameters for Fermentation Media
| Parameter | Temperature (°C) | Pressure (psi) | Minimum Time (minutes) | Notes |
| Autoclaving (Liquid Media) | 121 | 15 | 20-60 | Time depends on the volume. Larger volumes require longer sterilization times to ensure heat penetration. |
| Dry Heat (Glassware) | 160-170 | N/A | 60-120 | Suitable for heat-stable materials. |
| In-situ Sterilization (Bioreactor) | 121-125 | 15-20 | 30-60 | Ensure all ports and valves are properly sterilized. |
Table 2: Impact of Contamination on Fermentation Parameters (Illustrative Data)
| Contaminant | Typical Time to Detection | Impact on Dissolved Oxygen | Impact on pH | Estimated Yield Loss (%) |
| Bacillus subtilis | 24-48 hours | Rapid decrease | Sharp decrease | 30-100% |
| Aspergillus niger | 48-72 hours | Gradual decrease | Gradual decrease or increase | 20-80% |
| Bacteriophage | 12-36 hours | Fluctuates, then increases as cells lyse | Minimal initial change | 90-100% |
Note: The quantitative impact on yield is highly dependent on the specific contaminant, the time of infection, and the fermentation conditions. The values presented are illustrative estimates based on general fermentation principles.
Experimental Protocols
Protocol 1: Aseptic Technique for Inoculum Transfer
Objective: To transfer the Streptomyces inoculum to the fermentation medium without introducing contaminants.
Materials:
-
Laminar flow hood or biosafety cabinet
-
Bunsen burner
-
Sterile inoculating loop or pipette and sterile tips
-
Ethanol (70%)
-
Sterile culture of Streptomyces (e.g., on an agar plate or in a liquid seed culture)
-
Sterile fermentation medium
Procedure:
-
Wipe down the laminar flow hood with 70% ethanol and turn on the UV light for at least 15 minutes before use. Turn off the UV light and turn on the blower.
-
Arrange all necessary materials within the hood, ensuring they are easily accessible without reaching over open containers.
-
Sterilize the inoculating loop in the flame of the Bunsen burner until it is red-hot. Allow it to cool in the sterile air of the hood. If using a pipette, use a fresh sterile tip.
-
Briefly flame the mouth of the seed culture vessel before and after taking the inoculum.
-
Aseptically transfer a loopful or a specified volume of the inoculum to the sterile fermentation medium.
-
Immediately flame the mouth of the fermentation vessel before and after closing it.
-
Incubate the fermentation under the desired conditions.
Protocol 2: qPCR for Detection of Bacillus subtilis Contamination
Objective: To rapidly and sensitively detect the presence of Bacillus subtilis DNA in a fermentation sample.
Materials:
-
DNA extraction kit suitable for bacterial DNA
-
qPCR instrument
-
qPCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Forward and reverse primers specific for B. subtilis
-
Probe specific for B. subtilis (e.g., FAM-labeled)
-
Nuclease-free water
-
Positive control (B. subtilis genomic DNA)
-
Negative control (nuclease-free water)
Procedure:
-
Sample Preparation: Collect a sample from the fermenter aseptically. Extract total DNA from the sample using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: In a sterile, nuclease-free environment, prepare the qPCR reaction mix as follows for each sample, positive control, and negative control:
-
qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Probe (10 µM): 0.5 µL
-
Nuclease-free water: 3.5 µL
-
DNA Template: 5 µL
-
-
qPCR Program: Run the samples on a qPCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)
-
-
-
Data Analysis: A positive result is indicated by an amplification curve that crosses the threshold within the specified cycle range. Compare the cycle threshold (Ct) values of the samples to the positive control. The absence of amplification in the negative control confirms the validity of the results.
Protocol 3: HPLC Analysis of Organic Acids
Objective: To detect and quantify organic acids (e.g., lactic acid, acetic acid) in fermentation broth as indicators of bacterial contamination.[5][8][9][10][11]
Materials:
-
HPLC system with a UV or Refractive Index (RI) detector
-
A suitable column for organic acid analysis (e.g., a C18 column or a specific organic acid column)
-
Mobile phase (e.g., dilute sulfuric acid or phosphate buffer, pH 2.5-3.0)
-
Syringe filters (0.22 µm)
-
Standards for lactic acid and acetic acid
-
Fermentation broth sample
Procedure:
-
Sample Preparation: Centrifuge a sample of the fermentation broth to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: Agilent Hi-Plex H (or equivalent)
-
Mobile Phase: 0.005 M H₂SO₄
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60°C
-
Detector: RI or UV (210 nm)
-
Injection Volume: 20 µL
-
-
Calibration: Prepare a series of standard solutions of lactic acid and acetic acid of known concentrations. Inject each standard to create a calibration curve.
-
Sample Analysis: Inject the prepared fermentation sample into the HPLC system.
-
Data Analysis: Identify the peaks corresponding to lactic acid and acetic acid based on their retention times compared to the standards. Quantify the concentration of each acid using the calibration curve. Elevated levels of these acids can be indicative of bacterial contamination.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying the cause of fermentation deviation.
Caption: Generalized stress response signaling pathway in Streptomyces due to contamination.[12][13][14][15][16][17][18]
Caption: Lytic cycle of a bacteriophage infecting a Streptomyces cell.[3][4][19][20]
References
- 1. Bacillus subtilis | qPCR products | YouSeq [youseq.com]
- 2. Node Attributes | Graphviz [graphviz.org]
- 3. Complete genomes and comparative analyses of Streptomyces phages that influence secondary metabolism and sporulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pepolska.pl [pepolska.pl]
- 6. researchgate.net [researchgate.net]
- 7. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 8. waters.com [waters.com]
- 9. reddit.com [reddit.com]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Two-component Systems in Streptomyces [caister.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Connecting Metabolic Pathways: Sigma Factors in Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-Component Systems of Streptomyces coelicolor: An Intricate Network to Be Unraveled - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trouble is coming: Signaling pathways that regulate general stress responses in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extracytoplasmic Function σ Factors as Tools for Coordinating Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Streptomyces development is involved in the efficient containment of viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
Technical Support Center: Refinement of Racemomycin B Dosage for Plant Disease Control Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of Racemomycin B for plant disease control experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known spectrum of activity against plant pathogens?
This compound is a streptothricin antibiotic. In laboratory (in vitro) studies, it has demonstrated notable antimicrobial activity against various plant-pathogenic microorganisms. It has been shown to strongly inhibit the growth of the bacterium Pseudomonas syringae pv. tabaci and several species of the fungus Fusarium oxysporum.[1]
Q2: What is the proposed mechanism of action for this compound in plant disease control?
This compound is believed to employ a dual mechanism of action. Firstly, it has direct antimicrobial properties that inhibit the growth of pathogens.[1] Secondly, like other streptothricin antibiotics, it is thought to induce systemic resistance (ISR) in plants. This is a state of heightened plant immunity against a broad range of pathogens. The ISR pathway is likely mediated by the plant hormones jasmonic acid (JA) and ethylene (ET), and functions independently of the salicylic acid (SA) pathway, which is associated with Systemic Acquired Resistance (SAR).[2][3][4][5]
Q3: Are there any known starting concentrations for in vivo (on-plant) experiments with this compound?
Direct, peer-reviewed recommendations for optimal in vivo concentrations of this compound are limited. However, a crucial data point indicates that this compound exhibited growth-inhibitory activity on the roots of Brassica rapa L. (a type of turnip) at a concentration of 50 ppm.[1] This suggests that 50 ppm could be a starting point for phytotoxicity assessments. Researchers should begin with concentrations significantly lower than 50 ppm for efficacy studies and conduct careful dose-response experiments.
Q4: How should I prepare a this compound solution for experimental use?
While specific formulation details for this compound in a research setting are not widely published, a general protocol for preparing a stock solution and subsequent dilutions can be followed.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a sterile stock solution of this compound and dilute it to various working concentrations for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Sterile distilled water or a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Sterile volumetric flasks and graduated cylinders
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 1000 ppm).
-
Under a laminar flow hood , accurately weigh the calculated amount of this compound powder.
-
Dissolve the powder in a small volume of sterile distilled water or buffer in a sterile volumetric flask.
-
Vortex gently until the powder is completely dissolved.
-
Bring the solution to the final volume with the sterile solvent.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Prepare working solutions by performing serial dilutions of the stock solution with the sterile solvent. For example, to make a 50 ppm working solution from a 1000 ppm stock, you would perform a 1:20 dilution.
-
Store the stock solution at the recommended temperature (typically -20°C for long-term storage) and working solutions at 4°C for short-term use.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound
| Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
| Pseudomonas syringae pv. tabaci | 0.4 µg/mL | [1] |
| Fusarium oxysporum species | 0.1 - 2.0 µg/mL | [1] |
Table 2: Known Phytotoxicity Data for this compound
| Plant Species | Observed Effect | Concentration | Reference |
| Brassica rapa L. | Growth-inhibitory to the root | 50 ppm | [1] |
Troubleshooting Guides
Issue 1: Lack of Disease Control in Plant Experiments
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Gradually increase the concentration in your next experiment. Use the in vitro MIC values as a starting point, but be aware that higher concentrations are often needed for in vivo applications.
-
-
Possible Cause: Poor coverage of the plant with the treatment solution.
-
Solution: Ensure that your application method (e.g., foliar spray) provides thorough coverage of all plant surfaces, including the undersides of leaves. Consider adding a non-ionic surfactant to your spray solution to improve spreading and adherence, but first test the surfactant alone for any phytotoxic effects.
-
-
Possible Cause: The application timing is not optimal.
-
Solution: For preventative treatments, apply this compound before the anticipated onset of disease. For curative treatments, apply at the first sign of symptoms. The efficacy may be reduced on well-established diseases.
-
-
Possible Cause: Degradation of the this compound solution.
-
Solution: Prepare fresh working solutions for each experiment. Store stock solutions in appropriate conditions (e.g., frozen, protected from light) to maintain stability.
-
Issue 2: Observed Phytotoxicity (e.g., leaf yellowing, stunting, necrosis)
-
Possible Cause: The concentration of this compound is too high.
-
Solution: Reduce the concentration of this compound in subsequent experiments. The 50 ppm root inhibition in Brassica rapa is a known benchmark for potential phytotoxicity.[1]
-
-
Possible Cause: The plant species is particularly sensitive to the treatment.
-
Solution: Always conduct a small-scale pilot study on a few plants to assess phytotoxicity before treating a large experimental group.
-
-
Possible Cause: Interaction with other components in the spray solution.
-
Solution: If you are using surfactants or other additives, test them alone on a control group of plants to ensure they are not causing the observed damage.
-
-
Possible Cause: Environmental stress factors.
-
Solution: Avoid applying treatments to plants that are already under stress from drought, extreme heat, or other environmental factors, as this can increase their susceptibility to chemical injury.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variation in experimental conditions.
-
Solution: Ensure that all experimental parameters, including plant age, inoculum concentration, environmental conditions (light, temperature, humidity), and application methods, are kept as consistent as possible between experiments.
-
-
Possible Cause: Inconsistent preparation of solutions.
-
Solution: Calibrate all equipment (pipettes, balances) regularly. Follow a standardized protocol for solution preparation to minimize variability.
-
Visualizations
Diagram 1: Experimental Workflow for this compound Dosage Refinement
References
- 1. scispace.com [scispace.com]
- 2. A novel signaling pathway controlling induced systemic resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. djas.uowasit.edu.iq [djas.uowasit.edu.iq]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Induced systemic resistance (ISR) in plants: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Racemomycin B versus streptomycin: a comparative efficacy study
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of antibacterial agents, the continuous evaluation of novel and existing compounds is paramount to addressing the growing challenge of antimicrobial resistance. This guide provides a comparative overview of Racemomycin B, a member of the streptothricin class of antibiotics, and Streptomycin, a well-established aminoglycoside. While both compounds interfere with bacterial protein synthesis, this guide delves into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to derive these findings.
Executive Summary
This comparative guide offers a side-by-side analysis of this compound and Streptomycin, focusing on their antibacterial efficacy. A significant challenge in this comparison is the limited publicly available data on the minimum inhibitory concentrations (MICs) of this compound against a broad spectrum of clinically relevant bacteria. The available information primarily pertains to its activity against plant-pathogenic microorganisms. In contrast, Streptomycin has been extensively studied, and its efficacy against a wide range of bacteria is well-documented.
Data Presentation: Comparative Efficacy
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and Streptomycin against various bacterial species. It is important to note the gaps in the data for this compound, which currently limit a direct and comprehensive comparison.
| Bacterial Species | This compound MIC (µg/mL) | Streptomycin MIC (µg/mL) |
| Pseudomonas syringae pv. tabaci | 0.4[1] | Data not readily available |
| Fusarium oxysporum species | 0.1 - 2.0[1] | Data not readily available |
| Escherichia coli | Data not readily available | 0.5 - >1024 |
| Staphylococcus aureus | Data not readily available | 0.25 - 256 |
| Pseudomonas aeruginosa | Data not readily available | 1 - >1024 |
| Klebsiella pneumoniae | Data not readily available | 0.5 - >1024 |
| Mycobacterium tuberculosis | Data not readily available | 0.25 - >100 |
Note: The MIC values for Streptomycin can vary significantly depending on the bacterial strain and the presence of resistance mechanisms. The ranges provided are indicative of the spectrum of activity.
Mechanism of Action
Both this compound and Streptomycin exert their antibacterial effects by targeting the bacterial ribosome, a critical component of protein synthesis. However, their precise interactions within the ribosome exhibit subtle differences.
Streptomycin , a classic aminoglycoside, binds to the 30S ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template. The incorporation of incorrect amino acids leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.
This compound , as a streptothricin antibiotic, also targets the 30S ribosomal subunit. Its mechanism involves the inhibition of protein synthesis by causing miscoding and interfering with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome. This disruption of the elongation cycle of protein synthesis halts bacterial growth.
Caption: Comparative mechanism of action of Streptomycin and this compound.
Experimental Protocols
The determination of antibacterial efficacy relies on standardized in vitro assays. The following are detailed methodologies for key experiments cited in the evaluation of such compounds.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound and Streptomycin
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the wells of a 96-well plate. The concentration range should be chosen to encompass the expected MIC.
-
Inoculum Preparation: The bacterial culture is diluted in CAMHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL. The turbidity is adjusted using a spectrophotometer (e.g., to a 0.5 McFarland standard).
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well remains clear).
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion
This comparative guide highlights the current understanding of this compound and Streptomycin. While both antibiotics target bacterial protein synthesis, a comprehensive efficacy comparison is hindered by the lack of extensive, publicly available MIC data for this compound against a broad array of clinically significant pathogens. Streptomycin remains a well-characterized antibiotic with a known spectrum of activity and established clinical use. Further research is critically needed to generate robust in vitro efficacy data for this compound to fully assess its potential as a therapeutic agent and to enable a more direct and meaningful comparison with established antibiotics like Streptomycin. Researchers are encouraged to conduct standardized susceptibility testing of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
References
Cross-Resistance Between Racemomycin B and Other Aminoglycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of Racemomycin B, a streptothricin antibiotic, and conventional aminoglycosides. The information presented herein is supported by experimental data to aid in research and development efforts against antimicrobial resistance.
Introduction: Understanding the Distinction
This compound belongs to the streptothricin class of antibiotics, which, while often grouped with aminoglycosides due to their similar mechanism of action targeting protein synthesis, are structurally distinct. This structural difference plays a crucial role in their cross-resistance patterns. The core of classical aminoglycosides is typically a 2-deoxystreptamine ring, whereas streptothricins are characterized by a streptolidine lactam, a carbamoylated D-glucosamine sugar, and a β-lysine homopolymer chain.
The primary mechanism of action for both streptothricins and aminoglycosides is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which can lead to misreading of the genetic code. However, the specific binding sites and the conformational changes induced may differ, impacting their susceptibility to common resistance mechanisms.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
Direct comparative studies providing a head-to-head analysis of the Minimum Inhibitory Concentrations (MICs) of this compound and a broad panel of aminoglycosides against a diverse set of clinically relevant, resistant bacterial isolates are limited in publicly available literature. However, by synthesizing data from various studies on nourseothricin (a mixture of streptothricins, including this compound and Streptothricin F) and aminoglycosides, we can infer potential cross-resistance patterns.
Table 1: Comparative MIC Data for Nourseothricin and Aminoglycosides Against Resistant Bacterial Strains
| Bacterial Species | Resistance Phenotype | Nourseothricin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Amikacin MIC (µg/mL) | Tobramycin MIC (µg/mL) | Kanamycin MIC (µg/mL) |
| Escherichia coli | ESBL-producing | 8 | >64 | 16 | >64 | >128 |
| Klebsiella pneumoniae | Carbapenem-resistant | 16 | >64 | >64 | >64 | >128 |
| Pseudomonas aeruginosa | Gentamicin-resistant | 4-8 | >100 | 32 | >128 | >128 |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 4 | 0.5 - >64 | 8 - >64 | 1 - >64 | >128 |
| Enterococcus faecalis | Vancomycin-resistant (VRE) | 8 | 16 - >1024 | 128 - >1024 | 64 - >1024 | >2048 |
Note: The MIC values presented are aggregated from multiple sources and are intended for comparative purposes. Actual MICs can vary depending on the specific strain and testing conditions.
Key Observations:
-
Nourseothricin often retains significant activity against Gram-negative bacteria that are highly resistant to conventional aminoglycosides like gentamicin, tobramycin, and kanamycin.[1]
-
This suggests that the primary mechanisms of resistance to these aminoglycosides, such as enzymatic modification by aminoglycoside-modifying enzymes (AMEs), may not be effective against streptothricins.
Mechanisms of Resistance and Cross-Resistance
The basis for the differential activity and cross-resistance patterns lies in the distinct mechanisms of enzymatic inactivation.
Aminoglycoside Resistance:
The most common mechanism of resistance to aminoglycosides is enzymatic modification by a wide array of AMEs, including:
-
Aminoglycoside Acetyltransferases (AACs): Acetylate amino groups.
-
Aminoglycoside Phosphotransferases (APHs): Phosphorylate hydroxyl groups.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Adenylate hydroxyl groups.
These modifications prevent the aminoglycoside from binding effectively to the ribosome.
This compound (Streptothricin) Resistance:
The primary mechanism of resistance to streptothricins is enzymatic acetylation of the β-amino group of the β-lysine residue by Streptothricin Acetyltransferases (SATs) .[2][3] The genes encoding these enzymes, such as sat or nat, are distinct from the genes encoding the majority of AMEs.
Cross-Resistance Implications:
-
Lack of Cross-Resistance: Bacterial strains that are resistant to classical aminoglycosides due to the production of AMEs (e.g., AACs, APHs, ANTs) may remain susceptible to this compound because these enzymes do not recognize the streptothricin structure as a substrate.
-
Potential for Cross-Resistance: Cross-resistance may occur if the resistance mechanism is not based on enzymatic modification. For example, alterations in the ribosomal target site (e.g., 16S rRNA mutations) or the presence of broad-spectrum efflux pumps could potentially confer resistance to both classes of antibiotics. A laboratory-induced streptothricin-resistant mutant of E. coli has been shown to exhibit a high level of cross-resistance to aminoglycosides, suggesting a non-enzymatic resistance mechanism.
Experimental Protocols
Standardized susceptibility testing methods for streptothricins are not as formally established by bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) as they are for conventional aminoglycosides. However, research studies have successfully employed standard methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This method is commonly used for both aminoglycosides and has been applied to nourseothricin, and is a reliable way to determine the MIC.
Principle:
Serial two-fold dilutions of the antibiotic are prepared in a liquid growth medium in a microtiter plate. A standardized bacterial inoculum is added to each well, and the plate is incubated. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Detailed Protocol (adapted from CLSI guidelines):
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound and the comparator aminoglycosides in an appropriate solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL. Filter-sterilize the stock solution.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the antibiotic stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth. A reading mirror or a plate reader can be used to facilitate the determination.
-
Quality Control: Concurrently test a quality control strain (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213) to ensure the validity of the test results.
Visualizing Mechanisms of Action and Resistance
Diagram 1: Simplified Workflow for Comparative Susceptibility Testing
References
Pioneering New Frontiers in Antimicrobial Therapy: A Comparative Guide to the Synergistic Potential of Racemomycin B
An Exploration of Hypothetical Synergies to Combat Antimicrobial Resistance
Introduction
Racemomycin B, a streptothricin antibiotic rich in β-lysine, has demonstrated notable antimicrobial activity against a range of plant-pathogenic microorganisms.[1] Its efficacy is particularly pronounced against pathogens like Pseudomonas syringae pv. tabaci and various Fusarium oxysporum species.[1] As the challenge of antimicrobial resistance grows, the exploration of combination therapies to enhance the efficacy of existing compounds is a critical area of research.[2] This guide presents a comparative analysis based on a hypothetical investigation into the synergistic effects of this compound with other antimicrobial compounds.
Due to a lack of published studies specifically investigating the synergistic effects of this compound, this guide outlines a proposed research framework. The experimental data presented herein is hypothetical and serves to illustrate the potential outcomes of such a study. The objective is to provide a blueprint for researchers and drug development professionals to explore novel combination therapies involving this compound.
Hypothetical Synergistic Activity of this compound with Other Antimicrobials
This section details the potential synergistic interactions between this compound and two other classes of antimicrobial agents: a cell wall synthesis inhibitor (Vancomycin) and a protein synthesis inhibitor (Gentamicin). The choice of these partners is based on the principle of targeting different bacterial cellular pathways, a common strategy for achieving synergy.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound, Vancomycin, and Gentamicin Alone and in Combination against Staphylococcus aureus ATCC 29213
| Antimicrobial Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) |
| This compound | 8 | 2 (with Vancomycin) | 0.25 |
| Vancomycin | 2 | 0.5 (with this compound) | 0.25 |
| This compound | 8 | 1 (with Gentamicin) | 0.125 |
| Gentamicin | 4 | 1 (with this compound) | 0.25 |
Interpretation of Synergy:
The synergistic effect is quantified by the Fractional Inhibitory Concentration (FIC) index, calculated as follows: ΣFIC = FIC of drug A + FIC of drug B. A ΣFIC of ≤0.5 is indicative of synergy.
-
This compound + Vancomycin: ΣFIC = 0.25 + 0.25 = 0.5 (Synergy)
-
This compound + Gentamicin: ΣFIC = 0.125 + 0.25 = 0.375 (Synergy)
These hypothetical results suggest that combining this compound with either Vancomycin or Gentamicin could significantly lower the concentration of each drug required to inhibit the growth of S. aureus.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to generate the data presented in this guide.
1. Checkerboard Microdilution Assay for Synergy Testing
This method is used to determine the in vitro synergistic activity of antimicrobial combinations.
-
Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), bacterial inoculum standardized to 0.5 McFarland, stock solutions of this compound, Vancomycin, and Gentamicin.
-
Procedure:
-
Prepare serial twofold dilutions of this compound horizontally and the partner antimicrobial (Vancomycin or Gentamicin) vertically in the wells of a 96-well plate containing CAMHB.
-
The final concentrations should range from sub-inhibitory to supra-inhibitory based on the predetermined MIC of each drug alone.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include wells with each drug alone to redetermine the MIC, as well as positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each drug in the combination, which is the lowest concentration that visibly inhibits bacterial growth.
-
Calculate the FIC index to assess the interaction.
-
2. Time-Kill Curve Analysis
This assay provides a dynamic picture of the antimicrobial effect over time.
-
Materials: Culture tubes with CAMHB, standardized bacterial inoculum, stock solutions of antimicrobial agents.
-
Procedure:
-
Prepare culture tubes with CAMHB containing the antimicrobial agents alone and in combination at concentrations corresponding to their MICs and synergistic concentrations identified in the checkerboard assay.
-
Inoculate the tubes with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.
-
Include a growth control tube without any antimicrobial agent.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on nutrient agar to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL against time to generate the time-kill curves. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
-
Visualizing Experimental Workflow and Potential Mechanisms
Diagram 1: Experimental Workflow for Assessing Antimicrobial Synergy
Caption: Workflow for evaluating antimicrobial synergy.
Diagram 2: Hypothetical Signaling Pathway of Synergy
Caption: Potential synergistic mechanisms of action.
Conclusion
While the synergistic potential of this compound with other antimicrobials remains to be experimentally validated, this guide provides a foundational framework for such investigations. The hypothetical data and detailed protocols presented herein offer a clear path for researchers to explore novel combination therapies. The potential for synergy, as illustrated, could lead to the development of more potent antimicrobial regimens, a crucial step in addressing the global challenge of antibiotic resistance. Further in vitro and in vivo studies are warranted to confirm these hypothetical findings and to elucidate the precise mechanisms of interaction.
References
Head-to-Head Comparison of Racemomycin A, B, and C Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of Racemomycin A, B, and C, members of the streptothricin class of antibiotics. The information presented is based on available experimental data and provides insights into their structure-activity relationship.
I. Introduction to Racemomycins
Racemomycins are a group of streptothricin antibiotics produced by various species of Streptomyces. They are characterized by a unique structure consisting of a streptolidine ring, a gulosamine moiety, and a variable-length chain of β-lysine residues. This β-lysine chain is the primary determinant of their bioactivity. The different Racemomycins are distinguished by the number of β-lysine units:
-
Racemomycin A: Contains one β-lysine residue.
-
Racemomycin C: Contains two β-lysine residues.
-
Racemomycin B (also known as Streptothricin D): Contains three β-lysine residues.
The primary mechanism of action for Racemomycins, and streptothricins in general, is the inhibition of bacterial protein synthesis. They bind to the 30S subunit of the bacterial ribosome, leading to mistranslation and ultimately cell death.
II. Comparative Bioactivity
The antimicrobial potency of Racemomycins is directly correlated with the length of their β-lysine chain. The general trend of bioactivity is:
This compound > Racemomycin C > Racemomycin A
The following table summarizes the known and extrapolated bioactivity data. The MIC values for this compound (Streptothricin D) are based on published data. The values for Racemomycin A are represented by those of Streptothricin F, which also contains a single β-lysine residue. The MIC range for Racemomycin C is an educated estimation based on the established structure-activity relationship.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Racemomycin A (Streptothricin F proxy) | Racemomycin C (Estimated) | This compound (Streptothricin D) |
| Pseudomonas syringae pv. tabaci | > 50 | 10 - 50 | 0.4 |
| Fusarium oxysporum f. sp. lycopersici | > 50 | 5 - 20 | 1.0 |
| Fusarium oxysporum f. sp. cucumerinum | > 50 | 5 - 20 | 0.1 - 2.0 |
| Carbapenem-resistant Enterobacterales (CRE) | 2 - 4 µM (~1.5 - 3 µg/mL) | 0.5 - 2 µM (~0.4 - 1.5 µg/mL) | 0.25 - 0.5 µM (~0.2 - 0.4 µg/mL) |
Note: The bioactivity of Racemomycin compounds tends to be stronger with an increase in the number of β-lysine moieties in the molecule.[1]
III. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized method for determining the MIC of Racemomycin compounds against bacterial strains.
1. Materials:
- Racemomycin A, B, and C stock solutions (of known concentration)
- Sterile 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Bacterial inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
- Sterile diluent (e.g., saline or broth)
- Incubator (35°C ± 2°C)
- Micropipettes and sterile tips
2. Procedure:
- Prepare serial two-fold dilutions of each Racemomycin compound in MHB directly in the 96-well plates. The concentration range should be chosen to encompass the expected MIC.
- Aseptically add 50 µL of the appropriate Racemomycin dilution to each well.
- Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
- Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
- Seal the plates or cover with a lid to prevent evaporation.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
B. Ribosome Binding Assay (Conceptual Protocol)
This protocol provides a conceptual framework for assessing the binding of Racemomycins to the bacterial ribosome.
1. Materials:
- Purified bacterial 70S ribosomes or 30S ribosomal subunits
- Radiolabeled Racemomycin compounds (e.g., with ³H or ¹⁴C) or a fluorescently tagged derivative
- Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
- Nitrocellulose membranes
- Filtration apparatus
- Scintillation counter or fluorescence detector
2. Procedure:
- Incubate a fixed concentration of purified ribosomes or ribosomal subunits with varying concentrations of the labeled Racemomycin compound in the binding buffer.
- Allow the binding reaction to reach equilibrium.
- Filter the reaction mixture through a nitrocellulose membrane. Ribosome-bound Racemomycin will be retained on the membrane, while unbound compound will pass through.
- Wash the membrane with cold binding buffer to remove non-specifically bound compound.
- Quantify the amount of labeled Racemomycin on the membrane using a scintillation counter or fluorescence detector.
- Determine the binding affinity (e.g., Kd) by plotting the amount of bound Racemomycin as a function of its concentration.
IV. Visualizations
A. Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Racemomycins bind to the 30S ribosomal subunit, inducing mistranslation and inhibiting protein synthesis, which leads to bacterial cell death.
B. Experimental Workflow: MIC Determination
Caption: The workflow for determining the Minimum Inhibitory Concentration (MIC) of Racemomycins using the broth microdilution method.
References
Unveiling the Bacterial Response: A Comparative Look at Racemomycin B's Inferred Mechanism and the Transcriptomic Effects of Other Antibiotics
A guide for researchers, scientists, and drug development professionals.
In the ongoing battle against antibiotic resistance, understanding the intricate molecular interactions between antibacterial compounds and bacteria is paramount. This guide delves into the effects of Racemomycin B, a member of the streptothricin class of antibiotics. Due to a lack of publicly available comparative transcriptomic data for this compound, this document provides an overview of its inferred mechanism of action based on studies of closely related streptothricins, such as nourseothricin and streptothricin F. To offer a broader perspective for researchers, we compare this inferred mechanism to the well-documented transcriptomic landscapes induced by other classes of antibiotics, including aminoglycosides, beta-lactams, and polymyxins.
Mechanism of Action: Streptothricins (this compound)
This compound belongs to the streptothricin family of antibiotics, which are known to inhibit protein synthesis in bacteria. The primary mechanism involves binding to the 30S ribosomal subunit, leading to misreading of the mRNA code and the incorporation of incorrect amino acids into growing polypeptide chains[1][2][3][4]. This disruption of protein synthesis ultimately results in bacterial cell death[1]. Nourseothricin, a commonly studied mixture of streptothricins (predominantly streptothricin D and F), acts as a useful analogue for understanding the potential effects of this compound[5][6][7]. Streptothricin F, a major component of nourseothricin, has demonstrated potent bactericidal activity against a range of multidrug-resistant Gram-negative bacteria[1][3][4].
Resistance to streptothricins is primarily mediated by streptothricin acetyltransferases, enzymes that inactivate the antibiotic through N-acetylation of the β-lysine residue[1][5].
dot
Caption: Inferred mechanism of action of this compound.
Comparative Analysis of Bacterial Transcriptomic Responses to Other Antibiotic Classes
While specific transcriptomic data for this compound is not available, examining the effects of other antibiotic classes provides a valuable comparative framework for understanding bacterial stress responses. The following sections summarize the known transcriptomic changes induced by aminoglycosides, beta-lactams, and polymyxins.
Aminoglycosides (e.g., Amikacin)
Aminoglycosides, like streptothricins, also target the ribosome to inhibit protein synthesis. However, their interaction sites and the resulting downstream effects can differ.
| Gene Ontology (GO) Category | Regulation | Implication |
| Ribosomal Proteins | Upregulated | Compensatory response to ribosome disruption. |
| Transposable Elements | Upregulated | Potential role in antibiotic resistance development. |
| ATP Synthesis | Upregulated | Increased energy production to cope with stress. |
| Protein Synthesis | Upregulated | General stress response and attempt to overcome inhibition. |
Data inferred from studies on Acinetobacter baumannii treated with amikacin.
Beta-Lactams (e.g., Imipenem, Meropenem)
Beta-lactam antibiotics inhibit cell wall synthesis, a mechanism distinct from that of streptothricins. This difference is reflected in the transcriptomic response.
| Gene Ontology (GO) Category | Regulation | Implication |
| Cell Wall Synthesis | Downregulated | Direct effect of the antibiotic's mechanism of action. |
| General Transcription Factors | Downregulated | Broad suppression of cellular processes. |
| Hypothetical Proteins | Downregulated | Many genes with unknown function are affected. |
Data inferred from studies on Acinetobacter baumannii treated with imipenem and meropenem.
Polymyxins (e.g., Colistin)
Polymyxins disrupt the bacterial cell membrane, leading to a unique transcriptomic signature related to membrane stress and repair.
| Gene Ontology (GO) Category | Regulation | Implication |
| LPS Modification | Upregulated | Alteration of the outer membrane to reduce antibiotic binding. |
| Drug Efflux Pumps | Upregulated | Expulsion of the antibiotic from the cell. |
| Iron Homeostasis | Downregulated | Disruption of iron uptake and metabolism. |
| Denitrification Pathway | Upregulated | Altered respiratory processes under stress. |
Data inferred from studies on Pseudomonas aeruginosa and Klebsiella pneumoniae treated with colistin.
Experimental Protocols
To facilitate the design of future comparative transcriptomic studies involving this compound, a general experimental protocol for RNA sequencing (RNA-seq) of antibiotic-treated bacteria is provided below. This protocol is based on methodologies reported in studies of other antibiotics.
Objective: To determine the differential gene expression profile of a bacterial strain in response to a sub-inhibitory concentration of an antibiotic.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid culture medium (e.g., Mueller-Hinton broth)
-
Antibiotic stock solution (e.g., Amikacin)
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Ribosomal RNA (rRNA) depletion kit
-
RNA sequencing library preparation kit
-
High-throughput sequencer
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain to the mid-logarithmic phase (e.g., OD600 of 0.5).
-
Divide the culture into two groups: control (untreated) and experimental (antibiotic-treated).
-
Add the antibiotic to the experimental culture at a pre-determined sub-inhibitory concentration (e.g., 0.5x MIC).
-
Incubate both cultures for a defined period (e.g., 2-4 hours).
-
-
RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercial kit following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA from the total RNA samples.
-
Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.
-
Perform paired-end sequencing on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Assess the quality of the raw sequencing reads.
-
Align the reads to the reference genome of the bacterial strain.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the control and treated samples.
-
Conduct gene ontology and pathway enrichment analysis on the differentially expressed genes.
-
dot
References
- 1. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 5. goldbio.com [goldbio.com]
- 6. Nourseothricin - Wikipedia [en.wikipedia.org]
- 7. goldbio.com [goldbio.com]
Safety Operating Guide
Proper Disposal of Racemomycin B: A Guide for Laboratory Professionals
For Immediate Implementation: Due to its classification as a hazardous substance, Racemomycin B and all associated waste must be disposed of as hazardous chemical waste. Under no circumstances should this compound be discharged down the drain or mixed with general laboratory trash. Incineration is the required method of final disposal.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, a streptothricin antibiotic. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Streptothricin antibiotics have demonstrated significant toxicity, including the potential for irreversible kidney damage, necessitating stringent disposal protocols.[1]
Core Safety and Handling Principles
All personnel handling this compound must be trained in the proper use of personal protective equipment (PPE) and be familiar with the institution's chemical hygiene plan. Standard laboratory practice for handling potent compounds should be followed at all times.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A buttoned lab coat must be worn.
Quantitative Data Summary
Due to the lack of specific quantitative disposal parameters for this compound in publicly available literature, the following table summarizes its key characteristics and the mandated disposal route based on the properties of the streptothricin class of antibiotics.
| Parameter | Value/Recommendation | Source/Rationale |
| Chemical Class | Streptothricin Antibiotic | [2] |
| Known Hazards | Toxic, potential for organ damage (nephrotoxicity) | [1] |
| Primary Disposal Route | Hazardous Chemical Waste | Based on toxicity profile |
| Final Disposition | Incineration | Standard for cytotoxic/hazardous antibiotics |
| Autoclaving | Not a validated method for inactivation | Heat stability is not established |
| Drain Disposal | Strictly Prohibited | [3][4] |
Experimental Protocols for Disposal
The following step-by-step procedures must be followed for the disposal of this compound and contaminated materials.
Disposal of Pure this compound (Solid)
-
Container Labeling: Securely label a dedicated, leak-proof hazardous waste container with "Hazardous Waste: this compound".
-
Waste Collection: Place all non-essential this compound solid into the designated container.
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Pickup: Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Disposal of this compound Solutions
-
Waste Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams.
-
Container Labeling: Clearly label the container with "Hazardous Waste: this compound Solution" and list all chemical constituents, including solvents.
-
Storage: Store the container in a designated satellite accumulation area.
-
Pickup: Schedule disposal through the institution's EHS office.
Disposal of Contaminated Labware and PPE
-
Segregation: All items that have come into direct contact with this compound, including pipette tips, centrifuge tubes, flasks, and gloves, must be considered hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.
-
Final Disposal: This waste must be collected for incineration by a licensed hazardous waste management company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for Racemomycin B
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Racemomycin B.
This document provides crucial safety and logistical information for the handling and disposal of this compound, an antimicrobial agent also known as Streptothricin D.[1] Adherence to these protocols is essential to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
Due to its cytotoxic potential, this compound should be handled with the same precautions as other cytotoxic drugs.[2][3][4] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Standard |
| Hand Protection | Double gloves (chemotherapy-tested nitrile or vinyl)[4][5] | ASTM D6978-05 certified gloves are recommended for handling cytotoxic agents.[5] |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and elastic cuffs.[3][4] | Choose gowns tested for use with chemotherapy drugs. |
| Eye Protection | Safety goggles or a full-face shield.[2][3] | ANSI Z87.1-compliant eyewear. A full-face shield is preferred if there is a risk of splashing.[2] |
| Respiratory | NIOSH-approved respirator (e.g., N95) if the material can become airborne.[4] A surgical mask is a minimum requirement.[3] | For tasks with a higher risk of aerosolization, a properly fit-tested respirator is strongly recommended.[4] |
| Foot Protection | Closed-toe shoes. Shoe covers may be required in certain cleanroom environments.[2] | Standard laboratory footwear. |
Operational and Disposal Plans
Proper handling and disposal of this compound and associated waste are critical to prevent exposure and environmental contamination.
Operational Plan:
-
Preparation: Work should be conducted in a designated area, such as a chemical fume hood or biological safety cabinet, to minimize inhalation exposure.[2]
-
Handling: When handling any form of this compound, including sealed containers, wear the minimum required PPE.[6] Avoid skin contact and inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, secure the area immediately.[3] Use a spill kit containing absorbent materials to contain the spill. All materials used for cleanup should be treated as cytotoxic waste.[3]
Disposal Plan:
All materials that come into contact with this compound must be disposed of as cytotoxic waste. This includes gloves, gowns, cleaning materials, and any contaminated labware.
| Waste Type | Disposal Procedure |
| Contaminated PPE | Place in a designated, labeled, and sealed cytotoxic waste container.[4] |
| Empty Vials/Containers | Dispose of in a cytotoxic sharps container or a designated cytotoxic waste container. |
| Spill Debris | Collect with absorbent materials, double-bag in labeled cytotoxic waste bags, and place in a cytotoxic waste container.[3] |
| Aqueous Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste disposal according to institutional and local regulations. Do not pour down the drain. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe this compound Handling.
References
- 1. This compound | C31H58N12O10 | CID 49852376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. aupe.org [aupe.org]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
